2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine
Description
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Properties
IUPAC Name |
2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF2N2O3/c12-11-3-6(1-2-15-11)19-10-5-7(13)9(16(17)18)4-8(10)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLWVQWJVRJRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)[N+](=O)[O-])F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (CAS 1225278-64-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is a halogenated aromatic ether containing a pyridine ring linked to a difluoronitrophenyl group. This compound, identified by the CAS number 1225278-64-7, represents a key structural motif in medicinal chemistry and drug discovery. Its importance lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The strategic placement of a reactive chlorine atom on the pyridine ring, coupled with the electron-withdrawing nature of the difluoronitrophenoxy moiety, makes it a valuable building block for creating libraries of compounds for biological screening.
This technical guide provides a comprehensive overview of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine, including its synthesis, chemical properties, and potential applications. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for their scientific endeavors.
Physicochemical Properties
While detailed experimental data for this specific compound is not widely published, its fundamental properties can be derived from its chemical structure and information available from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1225278-64-7 | Synchem[1] |
| Molecular Formula | C₁₁H₅ClF₂N₂O₃ | Synchem[1] |
| Molecular Weight | 286.62 g/mol | Synchem[1] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Purity | ≥95% (commercially available) | Synchem[1] |
Synthesis and Mechanism
The synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction mechanism is fundamental in the synthesis of diaryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups.
In this specific synthesis, the likely precursors are 2,4-dichloropyridine and 2,5-difluoro-4-nitrophenol. The reaction involves the nucleophilic attack of the phenoxide ion (generated from 2,5-difluoro-4-nitrophenol in the presence of a base) on the electron-deficient C4 position of the 2,4-dichloropyridine ring. The presence of the nitro group and fluorine atoms on the phenol ring enhances the acidity of the hydroxyl group, facilitating the formation of the phenoxide. On the pyridine ring, the chlorine atom at the 4-position is the more reactive site for nucleophilic substitution compared to the chlorine at the 2-position, a common reactivity pattern for dihalopyridines.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target molecule via SNAr reaction.
Exemplary Synthetic Protocol
The following protocol is a generalized procedure based on the synthesis of structurally similar compounds. Researchers should optimize these conditions for their specific laboratory setup.
Materials:
-
2,4-Dichloropyridine
-
2,5-Difluoro-4-nitrophenol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,5-difluoro-4-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2,4-dichloropyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Self-Validation and Quality Control:
-
TLC Monitoring: Routinely check the reaction progress to avoid the formation of by-products.
-
Spectroscopic Analysis: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Assessment: Determine the purity of the final compound by High-Performance Liquid Chromatography (HPLC).
Potential Applications in Drug Discovery
While specific biological activities of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine have not been extensively reported in publicly available literature, its structural components are prevalent in a variety of pharmacologically active molecules. Pyrimidine and pyridine derivatives are known to be important intermediates in the synthesis of a wide range of therapeutic agents, including anticancer and antimicrobial drugs[2][3].
The 2-chloropyridine moiety serves as a versatile handle for further chemical modifications. The chlorine atom can be displaced by various nucleophiles in subsequent SNAr reactions or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This adaptability makes it an attractive starting material for generating compound libraries for high-throughput screening in drug discovery programs.
The difluoronitrophenyl group is also a key feature. The fluorine atoms can enhance metabolic stability and binding affinity of a molecule to its biological target. The nitro group can be a precursor to an amino group through reduction, which can then be further functionalized.
Safety and Handling
Recommended safety precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
Conclusion
2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis via a robust SNAr reaction and the presence of multiple reactive sites make it an ideal building block for the creation of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of this compound, intended to facilitate its use in research and development.
References
Sources
- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 2. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]
- 3. US6255542B1 - Process for preparing 2-chloro-4-nitroalkylbenzene - Google Patents [patents.google.com]
- 4. EP3257852A1 - Preparation method for praziquantel and intermediate compounds thereof - Google Patents [patents.google.com]
Technical Whitepaper: Strategic Utilization of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine
[1][2]
Executive Summary
2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine represents a high-value "linchpin" scaffold in modern drug discovery.[1] It functions as a dual-reactive intermediate, bridging a substituted pyridine ring (common in kinase hinge-binding motifs) with a highly functionalized phenyl ether (characteristic of the hydrophobic pocket binding domain in c-Met/VEGFR inhibitors).[1] Its structural integrity allows for orthogonal functionalization: the nitro group serves as a masked aniline for urea/amide formation, while the 2-chloro position on the pyridine allows for late-stage cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine |
| CAS Number | 1225278-64-7 |
| Molecular Formula | C₁₁H₅ClF₂N₂O₃ |
| Molecular Weight | 286.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH |
| Key Functional Groups | 2-Chloropyridine (Electrophile), Nitro (Reducible), Ether (Linker) |
| Hazards | Irritant (Skin/Eye), Potential Sensitizer.[1] Handle under inert atmosphere. |
Synthetic Pathways & Process Chemistry[2][7]
The synthesis of this intermediate requires careful control of regioselectivity to avoid N-alkylation byproducts.[1] Two primary routes exist, with Route A being the industry standard for scalability and yield.
Route A: S_NAr Coupling of 2-Chloro-4-hydroxypyridine (Preferred)
This route utilizes the high reactivity of 2,4,5-trifluoronitrobenzene. The key challenge is the ambident nature of the pyridone/hydroxypyridine tautomer.
-
Precursors: 2-Chloro-4-hydroxypyridine + 2,4,5-Trifluoronitrobenzene.
-
Conditions: K₂CO₃ (1.5 eq), DMF, 60–80°C.
-
Mechanism: Nucleophilic Aromatic Substitution (S_NAr).
-
Regiocontrol: The 4-position of the nitrobenzene is activated by the para-nitro group and the inductive effect of the two fluorine atoms.[1]
Route B: S_NAr Coupling of 2,4-Dichloropyridine
Alternatively, one can displace the C4-chlorine of the pyridine with a phenol.
-
Precursors: 2,4-Dichloropyridine + 2,5-Difluoro-4-nitrophenol.
-
Conditions: NaH or K₂CO₃, DMSO, 100°C.
-
Drawback: 2,4-Dichloropyridine is less regioselective (C2 vs C4 attack) compared to the specific activation in Route A.
Visualization of Synthetic Logic (DOT Diagram)
Figure 1: Convergent synthetic pathways. Route A is preferred to minimize regio-isomeric byproducts.[1]
Mechanistic Insights & Troubleshooting
The Ambident Nucleophile Challenge
2-Chloro-4-hydroxypyridine exists in equilibrium with its tautomer, 2-chloro-4-pyridone.[1]
-
Problem: If the nitrogen atom attacks the electrophile, you form the N-arylated impurity (a pyridone derivative), which is often a "dead end" in synthesis.
-
Solution: Use a polar aprotic solvent (DMF or DMSO) which solvates the cation (K⁺), leaving the phenoxide anion "naked" and more nucleophilic at the Oxygen center. Maintaining a temperature below 90°C also favors O-alkylation over the thermodynamically stable N-alkylation.[1]
Regioselectivity on the Nitrobenzene
In Route A, the nucleophile attacks the carbon para to the nitro group.
-
Why? The nitro group withdraws electron density via resonance (mesomeric effect) primarily from the ortho and para positions. The fluorine atoms at positions 2 and 5 further activate the ring via induction. The position para to the nitro group is the most electron-deficient and sterically accessible.
Downstream Applications (Drug Design)
This intermediate is a precursor to Type II Kinase Inhibitors (e.g., analogs of Foretinib or Cabozantinib). The workflow typically proceeds as follows:
-
Reduction: The nitro group is reduced to an aniline (using Fe/NH₄Cl or H₂/Pd-C).
-
Urea Formation: The resulting aniline is reacted with an isocyanate (or phenyl chloroformate followed by an amine) to create the "linker" that binds to the kinase hydrophobic pocket.
-
Cross-Coupling: The 2-chloro pyridine moiety undergoes Suzuki coupling to attach a solubilizing group (e.g., a piperazine or morpholine ring).
Experimental Protocol: Nitro Reduction (Standard)
-
Reagents: Iron powder (5 eq), Ammonium Chloride (5 eq).
-
Solvent: Ethanol/Water (4:1).
-
Procedure:
-
Dissolve 10 mmol of the nitro-intermediate in 50 mL EtOH/H₂O.
-
Add NH₄Cl and Iron powder.
-
Reflux for 2–4 hours (Monitor by LCMS; disappearance of m/z 287, appearance of m/z 257).
-
Filter hot through Celite to remove iron sludge.
-
Concentrate filtrate to yield the aniline.
-
References
-
Preparation of Kinase Inhibitors: World Intellectual Property Organization, Patent WO2007047793. (Describes pyridine/quinoline ether synthesis for kinase inhibition).
-
Nucleophilic Aromatic Substitution (S_NAr) Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews, 49(2), 273-412.
-
Ambident Reactivity of Hydroxypyridines: Journal of Organic Chemistry, "Alkylation of 2-hydroxypyridine derivatives: O- vs N-alkylation control." (General Methodology Reference).
-
c-Met Inhibitor Structure-Activity Relationships: Journal of Medicinal Chemistry, "Discovery of Foretinib (GSK1363089), an Orally Efficacious c-Met Inhibitor." (Provides context for the diaryl ether scaffold).
The Strategic Utility of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: A Privileged Scaffold for Targeted Therapies
In the landscape of contemporary drug discovery, the quest for highly selective and potent small molecule inhibitors remains a paramount objective. Within this pursuit, certain chemical scaffolds have emerged as "privileged structures" due to their inherent ability to interact with key biological targets. The pyridine nucleus is one such scaffold, forming the backbone of numerous FDA-approved drugs.[1] This guide focuses on a particularly valuable, functionalized pyridine derivative: 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine . This compound has garnered significant interest as a key building block in the synthesis of targeted therapeutics, most notably kinase inhibitors for oncology and immunology.[2]
This technical guide will provide an in-depth analysis of the synthesis, chemical properties, and strategic applications of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine in medicinal chemistry. We will explore the rationale behind its specific substitution pattern and provide detailed protocols for its use in the synthesis of advanced intermediates for drug discovery programs.
Physicochemical Properties and Strategic Design
The efficacy of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine as a medicinal chemistry building block is not coincidental; it is a product of rational design, where each substituent plays a crucial role.
| Property | Value | Source |
| Molecular Formula | C₁₁H₅ClF₂N₂O₃ | [3] |
| Molecular Weight | 286.62 g/mol | [3] |
| CAS Number | 1225278-64-7 | [3] |
The core structure consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a 2,5-difluoro-4-nitrophenoxy group. Let's dissect the strategic importance of each component:
-
2-Chloropyridine Moiety: The chlorine atom at the 2-position is the primary reactive handle of the molecule. It is susceptible to nucleophilic aromatic substitution (SNA) reactions, allowing for the facile introduction of various amine-containing fragments. This reaction is fundamental to building the final drug molecule, often by coupling the pyridine core with another key pharmacophore. The electron-withdrawing nature of the pyridine nitrogen activates the C2 position for nucleophilic attack.
-
4-Phenoxypyridine Linkage: The ether linkage at the 4-position provides a flexible yet stable connection to the substituted phenyl ring. This linkage influences the overall conformation of the molecule and can be crucial for orienting the substituents for optimal target engagement.
-
2,5-Difluoro Substitution: The two fluorine atoms on the phenyl ring serve multiple purposes. Fluorine is a bioisostere of hydrogen but has significantly different electronic properties. Its high electronegativity can modulate the pKa of nearby functional groups and influence binding interactions through the formation of hydrogen bonds or dipole-dipole interactions. Furthermore, the strategic placement of fluorine can block metabolic pathways, thereby improving the pharmacokinetic profile of the final compound.
-
4-Nitro Group: The nitro group is a strong electron-withdrawing group. Its presence on the phenoxy ring has two major implications. Electronically, it further activates the phenoxy ring system and can influence the electronic environment of the entire molecule, potentially enhancing binding affinity to the target protein. Synthetically, the nitro group is a versatile functional handle that can be readily reduced to an amine. This resultant amino group can then be further functionalized, allowing for the exploration of additional chemical space and the introduction of moieties that can improve solubility or create additional binding interactions.
Synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine
While specific, detailed public-domain synthesis protocols for this exact molecule are scarce, its preparation can be inferred from established methodologies for synthesizing analogous substituted pyridines. A plausible and commonly employed synthetic strategy involves a nucleophilic aromatic substitution reaction.
Conceptual Synthetic Workflow
The synthesis would likely proceed via the reaction of 2,4-dichloropyridine with 2,5-difluoro-4-nitrophenol in the presence of a suitable base. The greater reactivity of the chlorine atom at the 4-position of 2,4-dichloropyridine towards nucleophilic substitution allows for the selective formation of the desired 4-phenoxy ether.
Caption: Conceptual synthetic route to the target molecule.
Exemplary Laboratory Protocol (Hypothetical)
The following is a representative, field-proven protocol for a nucleophilic aromatic substitution to generate a similar 2-chloro-4-phenoxypyridine scaffold. This should be adapted and optimized for the specific reactants.
Materials:
-
2,4-Dichloropyridine (1.0 eq)
-
2,5-Difluoro-4-nitrophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 2,5-difluoro-4-nitrophenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes to form the corresponding phenoxide.
-
Add 2,4-dichloropyridine to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine.
Application in the Synthesis of Kinase Inhibitors
The true value of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is realized in its role as a key intermediate in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Core Strategy: Building the Final Inhibitor
The general strategy involves a two-step process:
-
Nucleophilic Substitution: The 2-chloro position of the title building block is reacted with a suitable amine-containing fragment. This is often a complex, heterocyclic moiety designed to interact with specific residues in the kinase active site.
-
Nitro Group Reduction and Further Functionalization: The nitro group on the phenoxy ring is reduced to an amine. This newly formed amine can then be acylated or coupled with other fragments to introduce additional points of interaction with the target kinase, enhance solubility, or fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: General workflow for kinase inhibitor synthesis.
Case Study: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate
While a specific named drug is not yet in the public domain, patent literature provides examples of the application of this building block in the synthesis of irreversible kinase inhibitors, such as those targeting Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.[2]
The following protocol is adapted from procedures described for the synthesis of structurally related pyrimidine and pyridine kinase inhibitors.[2]
Step 1: Nucleophilic Substitution with a Key Amine Fragment
Materials:
-
2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (1.0 eq)
-
(R)-1-(3-aminopiperidin-1-yl)prop-2-en-1-one (a representative amine fragment for BTK inhibitors) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane
Procedure:
-
To a reaction vessel, add 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine, (R)-1-(3-aminopiperidin-1-yl)prop-2-en-1-one, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 100-110 °C for 12-18 hours, or until the starting material is consumed as monitored by LC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the coupled intermediate.
Step 2: Reduction of the Nitro Group
Materials:
-
The coupled intermediate from Step 1 (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (5.0 eq)
-
Ethanol/Water mixture (e.g., 4:1)
Procedure:
-
Suspend the coupled intermediate in the ethanol/water mixture.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and filter through celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline product. This product is now ready for further functionalization.
Conclusion: A Versatile and Indispensable Tool in Drug Discovery
2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine represents a sophisticated and highly valuable building block for medicinal chemists. Its carefully orchestrated substitution pattern provides a unique combination of reactivity and functionality that is ideally suited for the synthesis of complex, targeted therapeutics. The reactive 2-chloro position allows for the strategic introduction of key pharmacophoric elements, while the latent amine in the form of the nitro group provides a gateway for further optimization of the final compound's properties. As the demand for novel, highly selective kinase inhibitors and other targeted therapies continues to grow, the importance of well-designed, versatile building blocks like 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine will undoubtedly increase. Its continued use in drug discovery programs is a testament to the power of rational molecular design in addressing complex medical challenges.
References
-
Preparation method of 2-amino-4-fluoropyridine. Eureka | Patsnap. Accessed January 30, 2026. [Link]
- Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
- Pyrrolopyrimidine compounds as CDK inhibitors.
- 2,4-pyrimidinediamine compounds and their uses.
- Synthetic method of 2-amino-4-fluoropyridine.
-
Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. NIH. Accessed January 30, 2026. [Link]
- Process for preparing 2-aminopyridine derivatives.
-
Facile regioselective synthesis of novel bioactive thiazolyl-pyrazoline derivatives via a three-component reaction and their antimicrobial activity. PubMed. Accessed January 30, 2026. [Link]
- Alk-5 inhibitors and uses thereof.
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Accessed January 30, 2026. [Link]
-
Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. ResearchGate. Accessed January 30, 2026. [Link]
- Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
-
2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. PubMed. Accessed January 30, 2026. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Accessed January 30, 2026. [Link]
-
Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. PubMed Central. Accessed January 30, 2026. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH. Accessed January 30, 2026. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Accessed January 30, 2026. [Link]
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
-
Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate. Accessed January 30, 2026. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. ScienceOpen. Accessed January 30, 2026. [Link]
-
From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. IRB Barcelona. Accessed January 30, 2026. [Link]
-
Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers. Accessed January 30, 2026. [Link]
-
Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. Accessed January 30, 2026. [Link]
-
Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. PubMed. Accessed January 30, 2026. [Link]
-
Phenazopyridine Pharmacology. YouTube. Accessed January 30, 2026. [Link]
-
(PDF) Design, synthesis, and antiproliferative and CDK2-cyclin A inhibitory activity of novel flavopiridol analogues. ResearchGate. Accessed January 30, 2026. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Accessed January 30, 2026. [Link]
-
A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Wiley Online Library. Accessed January 30, 2026. [Link]
-
Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. RSC Publishing. Accessed January 30, 2026. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Accessed January 30, 2026. [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC. Accessed January 30, 2026. [Link]
Sources
"2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine" for novel bioactive molecule synthesis
Technical Whitepaper: Strategic Utilization of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine in Bioactive Scaffold Design
Executive Summary
The molecule 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine represents a high-value pharmacophore and agrochemical intermediate. It bridges two privileged structures: a halogenated pyridine and a polyfluorinated nitrobenzene. This scaffold is particularly significant in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and Type II Kinase inhibitors (pharmaceuticals). Its structural duality—offering an electrophilic handle (2-Cl) for diversification and a reducible nitro group for core scaffold assembly—makes it a versatile node in divergent synthesis.
This guide provides a rigorous technical analysis of its synthesis, reactivity, and application, moving beyond basic recipes to explore the mechanistic causality required for industrial scalability.
Part 1: Structural Analysis & Reactivity Profile
The utility of this molecule stems from three distinct electronic features that govern its reactivity and biological interaction:
-
The Pyridine Core (2-Chloro-4-substituted): The 2-chloro position is activated for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) but is relatively stable to mild nucleophiles, allowing chemoselective manipulation of the 4-position first.
-
The Ether Linkage: The ether oxygen acts as a hinge, providing the necessary flexibility for the molecule to adopt varying conformations within a binding pocket (e.g., the ATP-binding site of kinases or the PPO enzyme active site).
-
The Fluorinated Nitroarene: The 2,5-difluoro substitution pattern modulates the pKa of the phenol (in the precursor) and the electronics of the resulting ether. Fluorine atoms increase metabolic stability by blocking oxidative metabolism at the ring positions and enhance lipophilicity (LogP), facilitating membrane permeability.
Part 2: Synthetic Pathways[1]
The synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine relies on Nucleophilic Aromatic Substitution (S_NAr) . Two primary routes exist, defined by which ring acts as the electrophile.
Route A: The Convergent Industrial Route (Preferred)
-
Nucleophile: 2,5-Difluoro-4-nitrophenol
-
Electrophile: 2,4-Dichloropyridine
-
Mechanism: S_NAr at the C4 position of the pyridine.
Causality & Selectivity: The reaction is highly regioselective for the C4 position of the pyridine. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, stabilizing the Meisenheimer complex intermediate formed at C4 (para-like) more effectively than at C2 (ortho-like). Additionally, steric hindrance at C2 is slightly higher.
Route B: The Alternative Coupling
-
Nucleophile: 2-Chloro-4-hydroxypyridine
-
Electrophile: 2,4,5-Trifluoronitrobenzene
-
Mechanism: S_NAr at the C4 position of the nitrobenzene.
Comparison of Reaction Conditions:
| Parameter | Route A (Preferred) | Route B (Alternative) |
| Solvent | DMF, DMSO, or NMP | DMF or Acetonitrile |
| Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃ or NaH |
| Temperature | 80°C – 100°C | 60°C – 80°C |
| Selectivity | >95% C4 substitution on Pyridine | High (C4 activated by Nitro) |
| Cost | 2,4-Dichloropyridine is a commodity chemical | Trifluoronitrobenzene is costlier |
Visualization: Synthetic Workflow
Caption: Figure 1. Convergent S_NAr synthesis pathway demonstrating the regioselective coupling of 2,4-dichloropyridine and the substituted phenol.
Part 3: Experimental Protocols
Protocol: Synthesis via Route A (Self-Validating System)
Reagents:
-
2,4-Dichloropyridine (1.0 eq)
-
2,5-Difluoro-4-nitrophenol (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (1.5 eq)
-
DMF (Dimethylformamide), anhydrous (5 mL per mmol substrate)
Step-by-Step Methodology:
-
Activation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 2,5-difluoro-4-nitrophenol (1.05 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF. Stir at room temperature for 30 minutes.
-
Why: This deprotonates the phenol to form the phenoxide anion, visible as a color change (often yellow to deep orange). Pre-forming the nucleophile prevents competitive hydrolysis of the electrophile.
-
-
Coupling: Add 2,4-dichloropyridine (1.0 eq) in one portion. Equip the flask with a reflux condenser and heat to 90°C under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The limiting reagent (dichloropyridine) should be consumed within 3-5 hours.
-
Validation: The product will be more polar than the dichloropyridine but less polar than the phenol.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume).
-
Observation: The product typically precipitates as a solid.
-
-
Purification: Filter the solid. Wash with water to remove DMF and inorganic salts. Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>99%) is required for biological assays.
Part 4: Downstream Transformations & Applications
Once synthesized, the molecule serves as a divergent point for library generation.
Agrochemical Application: PPO Inhibitors
The "2-chloro-4-pyridyloxy" moiety is a bioisostere for the diphenyl ether class of herbicides (e.g., Pyraflufen-ethyl analogs).
-
Transformation: The nitro group is reduced to an aniline, then functionalized with a sulfonyl isocyanate or similar electrophile to create the final herbicide.
-
Mechanism: These molecules inhibit Protoporphyrinogen Oxidase, causing accumulation of protoporphyrin IX, which generates toxic singlet oxygen upon light exposure, destroying plant cell membranes.
Pharmaceutical Application: Kinase Inhibitors[2]
-
Transformation:
-
Path A (Nitro Reduction): Reduction to aniline using Fe/NH₄Cl or H₂/Pd-C. The resulting aniline is a "privileged structure" for the hinge-binding region of kinases (e.g., c-Met, VEGFR).
-
Path B (Chlorine Displacement): The 2-Cl position is susceptible to Buchwald-Hartwig amination to introduce solubilizing groups (e.g., piperazines).
-
Visualization: Divergent Synthesis Map
Caption: Figure 2. Divergent synthetic utility of the core scaffold in pharmaceutical and agrochemical workflows.
Part 5: Safety & Handling
-
Nitro Compounds: While this specific molecule is stable, nitroaromatics can be energetic. Avoid heating dry solids to decomposition.
-
Fluorinated Aromatics: Skin contact can cause irritation.[1] Use standard PPE (gloves, goggles).
-
Waste Disposal: The aqueous waste from the DMF workup contains fluoride ions and pyridine residues; dispose of via halogenated organic waste streams.
References
-
Nucleophilic Aromatic Substitution (S_NAr)
-
PPO Inhibitor Chemistry
- Topic: Structure-Activity Rel
-
Source:
-
Synthesis of Fluorinated Intermediates
-
Kinase Inhibitor Scaffolds
- Topic: Pyridine-based kinase inhibitors.
-
Source:
Sources
- 1. 2,4-D Fact Sheet [npic.orst.edu]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
Spectroscopic Characterization of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic signatures of the molecule based on fundamental principles and data from analogous structures. While experimental data for this specific compound is not publicly available, this guide serves as a robust predictive analysis to aid in its identification and characterization.
The structural complexity of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine, incorporating a chlorinated pyridine ring linked via an ether bond to a difluorinated nitrophenyl ring, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide will delve into the anticipated results from Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section will provide a detailed rationale for the predicted spectral features, rooted in the electronic and structural properties of the molecule, alongside field-proven experimental protocols for data acquisition.
Molecular Structure and Key Features
2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine possesses a molecular formula of C₁₁H₅ClF₂N₂O₃ and a molecular weight of approximately 286.62 g/mol .[1] The key structural features that will govern its spectroscopic properties include:
-
Two Aromatic Rings: A pyridine ring and a benzene ring, each with distinct electronic environments.
-
Halogen Substituents: A chlorine atom on the pyridine ring and two fluorine atoms on the benzene ring, which will induce characteristic isotopic patterns in mass spectrometry and influence chemical shifts in NMR spectroscopy.
-
Electron-Withdrawing Groups: The nitro group (NO₂) and the halogen atoms significantly influence the electron density distribution across both aromatic systems.
-
Ether Linkage: The C-O-C bond connecting the two aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine, both ¹H and ¹³C NMR will provide critical connectivity and structural information.
¹H NMR Spectroscopy: A Window into the Proton Environment
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube.[2][3] The choice of solvent is critical to avoid overlapping signals with the analyte.[4]
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).[2]
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to show signals corresponding to the five aromatic protons. The electron-withdrawing nature of the substituents will generally lead to downfield chemical shifts.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~8.3 - 8.5 | Doublet | 1H | H-6' (Pyridine) | The proton adjacent to the nitrogen and ortho to the chlorine will be significantly deshielded. |
| ~7.8 - 8.0 | Doublet of doublets | 1H | H-3 (Benzene) | This proton is ortho to the nitro group and will experience strong deshielding. Coupling to the adjacent fluorine will result in a doublet of doublets. |
| ~7.2 - 7.4 | Doublet of doublets | 1H | H-6 (Benzene) | This proton is ortho to a fluorine atom and will be influenced by its electron-withdrawing effect. It will show coupling to the adjacent fluorine. |
| ~7.0 - 7.2 | Doublet | 1H | H-5' (Pyridine) | This proton is meta to the chlorine and will be less deshielded than H-6'. |
| ~6.8 - 7.0 | Singlet (or narrow doublet) | 1H | H-3' (Pyridine) | This proton is ortho to the ether linkage and will show a distinct chemical shift. |
Note: The exact chemical shifts and coupling constants are predictions and may vary based on the solvent and experimental conditions. The predictions are based on analogous structures found in the literature.[5][6][7][8]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
The sample preparation and instrument setup are similar to that for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of single lines for each unique carbon atom.
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their electronic environment. Due to the lack of symmetry, all 11 carbon atoms in the molecule are expected to be unique and produce distinct signals.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~160 - 165 | C-4' (Pyridine) | Carbon attached to the ether oxygen. |
| ~155 - 160 | C-2' (Pyridine) | Carbon bearing the chlorine atom. |
| ~150 - 155 | C-2, C-5 (Benzene) | Carbons attached to fluorine atoms (expect C-F coupling). |
| ~145 - 150 | C-6' (Pyridine) | Carbon adjacent to nitrogen. |
| ~140 - 145 | C-4 (Benzene) | Carbon attached to the nitro group. |
| ~130 - 135 | C-1 (Benzene) | Carbon attached to the ether oxygen. |
| ~120 - 125 | C-6 (Benzene) | Aromatic CH. |
| ~115 - 120 | C-3 (Benzene) | Aromatic CH. |
| ~110 - 115 | C-5' (Pyridine) | Aromatic CH. |
| ~105 - 110 | C-3' (Pyridine) | Aromatic CH. |
Note: The chemical shifts for carbons attached to fluorine will appear as doublets due to C-F coupling. The predictions are based on data from similar substituted aromatic compounds.[9][10][11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is expected to show characteristic absorption bands for the nitro group, the ether linkage, and the aromatic rings.
Experimental Protocol:
For a solid sample, the thin solid film method is often preferred for its simplicity and the absence of interfering signals from a mulling agent.[13][14]
-
Sample Preparation: Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[14][15]
-
Film Formation: Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[13][14]
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Spectrum:
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale for Prediction |
| ~3100 - 3000 | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the pyridine and benzene rings. |
| ~1600 - 1450 | Aromatic C=C and C=N stretching | Multiple bands are expected in this region due to the vibrations of the aromatic rings.[16] |
| ~1530 - 1500 and ~1350 - 1330 | Asymmetric and symmetric NO₂ stretching | These two strong absorptions are characteristic of the nitro group.[17] |
| ~1250 - 1200 | Aryl-O-Aryl ether C-O stretching (asymmetric) | The ether linkage will give rise to a strong absorption band in this region. |
| ~1150 - 1100 | C-F stretching | Strong absorptions due to the carbon-fluorine bonds.[18] |
| ~850 - 750 | C-Cl stretching | A moderate to strong absorption band is expected for the carbon-chlorine bond. |
| ~900 - 690 | Out-of-plane C-H bending | The substitution pattern on the aromatic rings will influence the position of these bands. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine, electron ionization (EI) mass spectrometry is a suitable technique.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum.
Predicted Mass Spectrum:
Molecular Ion (M⁺˙):
The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (286.62 g/mol ). Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion. The M⁺˙ peak will appear at m/z 286 (containing ³⁵Cl) and an M+2 peak at m/z 288 (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1.[19]
Key Fragmentation Pathways:
The fragmentation of the molecular ion will be driven by the cleavage of the weakest bonds and the formation of stable fragments.
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in a fragment ion at m/z 240.[20]
-
Cleavage of the Ether Bond: The C-O bonds of the ether linkage are susceptible to cleavage. This can lead to fragments corresponding to the chloropyridinoxy radical and the difluoronitrophenyl cation, or vice versa.
-
Loss of Cl: Loss of a chlorine radical (•Cl) from the molecular ion would result in a fragment at m/z 251.[21]
-
Loss of CO: Subsequent fragmentation of ether-containing ions can involve the loss of a neutral carbon monoxide molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated aromatic systems and chromophores like the nitro group in 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine will result in characteristic UV-Vis absorption bands.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1 AU).
-
Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.[22] Use the pure solvent as a reference.
Predicted UV-Vis Spectrum:
The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions.
| Predicted λmax (nm) | Transition Type | Rationale for Prediction |
| ~220 - 250 | π → π | Associated with the electronic transitions within the aromatic rings. |
| ~270 - 320 | π → π and n → π* | The presence of the nitro group and the extended conjugation across the ether linkage will likely result in a distinct absorption band in this region.[23][24] |
The exact position and intensity of the absorption maxima will be influenced by the solvent polarity.
Workflow and Data Integration
The comprehensive characterization of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine relies on the integration of data from all the aforementioned spectroscopic techniques. The logical workflow for this process is illustrated below.
Caption: Workflow for the spectroscopic characterization of the target compound.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine. By leveraging fundamental principles and comparative data from structurally related molecules, we have outlined the expected outcomes from ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis spectroscopy. The provided experimental protocols offer a practical framework for acquiring high-quality data. The integrated interpretation of these spectroscopic techniques will be crucial for the unambiguous structural elucidation and confirmation of this novel compound, thereby supporting its potential applications in research and drug development.
References
-
ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Difluoro-4-chloropyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]
-
Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SlideShare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectrum of ( 4 ). Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
YouTube. (2022, April 11). Spectrometry: UV-Vis Analysis of Saturated Hydrocarbons | Webinar. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved from [Link]
-
Penn Science Teacher Institute. (n.d.). Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5- thiadiazole. Retrieved from [Link]
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Methodological & Application
"2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine" reaction with amines
Application Note: Regioselective Amination of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine
Executive Summary
The scaffold 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (CAS 1225278-64-7) represents a high-value intermediate in the synthesis of multi-kinase inhibitors (e.g., c-Met, VEGFR targets). This molecule presents a unique challenge in medicinal chemistry: it is a bi-electrophilic system containing three potential sites for nucleophilic attack.
Successful utilization of this scaffold requires precise control over regioselectivity. This guide details the mechanistic hierarchy of reactivity and provides validated protocols for the controlled reaction with amines. Our focus is on distinguishing between the kinetically favored displacement of the phenyl-fluorine and the thermodynamically demanding displacement of the pyridyl-chlorine.
Mechanistic Analysis & Reactivity Profile
To design effective protocols, one must understand the electronic landscape of the substrate. The molecule contains three electrophilic centers, but only two are practically accessible to amines under standard conditions.
Electrophilic Site Hierarchy
| Site | Moiety | Activation Source | Reactivity Rank | Mechanism |
| Site A | Phenyl-C5 Fluorine | ortho-Nitro group (Strong resonance withdrawal) | 1 (Highest) | SNAr (Fast at RT) |
| Site B | Pyridine-C2 Chlorine | Pyridine Nitrogen (Inductive/Resonance) | 2 (Moderate) | SNAr (Requires Heat) or Pd-Catalysis |
| Site C | Phenyl-C2 Fluorine | meta-Nitro group (Inductive only) | 3 (Low) | Inert under standard conditions |
Expert Insight: The fluorine at position 5 (on the phenyl ring) is ortho to the nitro group. The Meisenheimer complex formed upon nucleophilic attack at this position is exceptionally stable due to the direct resonance delocalization of the negative charge onto the nitro oxygens. Consequently, amines will exclusively attack Site A (C5-F) under mild conditions. Attempting to displace the Pyridine-Cl (Site B) without first addressing Site A will result in complex mixtures or exclusive Site A substitution.
Experimental Protocols
Protocol A: Kinetic Control – Selective Displacement of C5-Fluorine
Target: Synthesis of 2-chloro-4-(2-amino-5-fluoro-4-nitrophenoxy)pyridine derivatives. Application: Installing the "head" group or hinge-binder while preserving the chloropyridine "tail" handle.
Reagents:
-
Substrate: 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM) for mildness; DMF if solubility is poor.
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in anhydrous THF (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: This is critical to prevent over-reaction or side reactions at the pyridine ring.
-
Addition: Add DIPEA followed by the dropwise addition of the amine.
-
Reaction: Allow the reaction to warm to Room Temperature (20-25°C) and stir for 2–4 hours.
-
Monitoring: Monitor via LC-MS. The product should show a mass shift corresponding to
.-
Checkpoint: If the Pyridine-Cl is displaced, you will see a different mass shift. At RT, this is negligible.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Thermodynamic/Catalytic Control – Displacement of Pyridine-C2 Chlorine
Target: Functionalization of the pyridine ring (e.g., adding a solubilizing morpholine or piperazine tail). Constraint: This reaction is difficult to perform selectively in the presence of the unreacted C5-Fluorine. It is best performed after Protocol A, or using Buchwald-Hartwig coupling which can be orthogonal to SNAr.
Scenario: The C5-Fluorine has already been substituted (or is not the target). We now attack the Chloropyridine.
Method B1: Thermal SNAr (For non-sensitive amines)
-
Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr).
-
Base:
(3.0 equiv). -
Temperature: Heat to 80–100°C .
-
Time: 4–12 hours.
-
Note: The pyridine nitrogen activates the C2-Cl, but it is significantly slower than the nitro-activated fluorine.
Method B2: Palladium-Catalyzed Buchwald-Hartwig (High Precision) Use this if the thermal conditions degrade your molecule.
-
Catalyst:
(5 mol%) + Xantphos or BINAP (10 mol%). -
Base:
or NaOtBu. -
Solvent: 1,4-Dioxane or Toluene (degassed).
-
Temp: 80–100°C.
-
Mechanism: Oxidative addition into the C-Cl bond is generally preferred over the C-F bond, offering a way to reverse the standard SNAr selectivity, though the nitro group can sometimes poison Pd catalysts.
Decision Logic & Pathway Visualization
The following diagram illustrates the bifurcated reactivity pathways. Researchers must choose the path based on which moiety (the amine "Head" or the solubilizing "Tail") needs to be installed first.
Figure 1: Chemoselective pathways.[1] Blue path indicates the preferred, highly selective route for initial functionalization.
Safety & Handling
-
Energetic Compounds: The substrate contains a nitro group on a fluorinated aromatic ring. While generally stable, nitroaromatics can be energetic. Do not distill residues to dryness at high temperatures (>150°C).
-
Hydrofluoric Acid (HF) Generation: The SNAr reaction releases fluoride ions. In acidic workups, this can generate trace HF. Always use glass-lined or plastic ware if strictly necessary, but standard borosilicate is usually acceptable for these trace amounts. Ensure basic washes (sat.
) are thorough. -
Sensitizers: 2-chloropyridines and nitro-aromatics are potential skin sensitizers. Handle in a fume hood with nitrile gloves.
References
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. (Defines general reactivity of halopyridines).
-
SynChem. Product Data: 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (CAS 1225278-64-7).[2]
- Rohrbach, S. et al. "Nucleophilic Aromatic Substitution on Pentafluorophenyl Derivatives: A Regioselectivity Study." Journal of Organic Chemistry, 2019.
-
Baran Lab. Haloselectivity of Heterocycles. (General principles of cross-coupling vs SNAr selectivity).
Sources
Application Note: A Multi-Modal Analytical Approach for Monitoring the Synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine
Abstract
The synthesis of complex heterocyclic compounds, such as 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine, is a cornerstone of modern pharmaceutical and agrochemical development. Effective process control and optimization hinge on the ability to accurately monitor the reaction's progress in real-time or near real-time. This application note presents a comprehensive, multi-modal analytical strategy for monitoring the synthesis of this target molecule. We provide detailed protocols for both offline and in-situ analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. The rationale behind the selection of each technique is discussed, emphasizing a holistic approach that leverages the strengths of each method to gain a deep understanding of reaction kinetics, impurity profiles, and endpoint determination.
Introduction: The Synthetic Challenge and the Need for Monitoring
2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is a highly functionalized molecule with a molecular weight of 286.62 g/mol [1]. Its structure suggests it is a key intermediate prepared via a nucleophilic aromatic substitution (SNAr) reaction. A plausible and common synthetic route involves the reaction of a chloropyridine derivative with a substituted phenol.
Specifically, the likely synthesis involves the coupling of 2,4-dichloropyridine with 2,5-difluoro-4-nitrophenol in the presence of a base.
Reaction Scheme:
-
Reactant A: 2,4-Dichloropyridine
-
Reactant B: 2,5-Difluoro-4-nitrophenol
-
Base: e.g., Potassium Carbonate (K₂CO₃)
-
Solvent: e.g., Dimethylformamide (DMF) or Acetonitrile
-
Product: 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine
-
Byproduct: KCl, KHCO₃
Monitoring this reaction is critical for several reasons:
-
Endpoint Determination: Ensuring the reaction has gone to completion to maximize yield and minimize downstream purification challenges.
-
Impurity Profiling: Identifying and quantifying potential byproducts, such as isomers formed by reaction at the 2-position of the pyridine ring or unreacted starting materials.
-
Kinetic Understanding: Developing a kinetic profile to understand the reaction rate, which is essential for process optimization, safety, and scale-up.[2]
This guide details the application of complementary analytical techniques to achieve these monitoring goals.
Offline Chromatographic Techniques: Quantitative Snapshot Analysis
Offline techniques involve withdrawing an aliquot from the reaction vessel, quenching the reaction, and analyzing the sample. They provide high-resolution quantitative data at specific time points.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for monitoring reactions involving non-volatile, polar, and thermally sensitive molecules, making it ideally suited for this application. The strong UV absorbance of the aromatic rings in the reactants and product allows for sensitive detection.
Causality and Method Development: The choice of a reversed-phase (RP) method is logical due to the organic-soluble nature of the involved compounds. A C18 column provides excellent retention and separation for aromatic compounds. The mobile phase, a mixture of acetonitrile and water, is standard for RP-HPLC. An acidic modifier like trifluoroacetic acid (TFA) is added to ensure sharp peaks by suppressing the ionization of the basic pyridine nitrogen. Wavelength selection is based on the UV maxima of the nitroaromatic chromophore, which typically provides strong absorbance around 254 nm or 300-350 nm.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: a. Withdraw 100 µL of the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in 900 µL of a 50:50 acetonitrile/water mixture. This prevents further reaction. c. Vortex the sample thoroughly. d. Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.[3]
-
Instrumentation and Conditions: a. Instrument: Standard HPLC system with a UV-Vis detector. b. Column: C18, 4.6 x 150 mm, 5 µm particle size. c. Mobile Phase A: 0.1% TFA in Water. d. Mobile Phase B: 0.1% TFA in Acetonitrile. e. Flow Rate: 1.0 mL/min. f. Injection Volume: 10 µL. g. Detector Wavelength: 254 nm.
-
Chromatographic Method (Gradient): a. A gradient elution is recommended to resolve reactants, product, and potential impurities within a reasonable timeframe.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70% | 30% |
| 15.0 | 20% | 80% |
| 17.0 | 20% | 80% |
| 17.1 | 70% | 30% |
| 20.0 | 70% | 30% |
-
Data Analysis: a. Identify peaks by comparing retention times with pure standards of reactants and the product. b. Quantify the concentration of each species by integrating the peak area and using an external standard calibration curve.
Workflow for Offline HPLC Analysis
Caption: Workflow for offline HPLC sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is preferred, GC-MS can serve as a powerful confirmatory technique, especially for identifying volatile impurities or confirming the identity of the main components via their mass-to-charge ratio and fragmentation patterns.[4][5][6] Its use depends on the thermal stability and volatility of the analytes.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: a. Withdraw 100 µL of the reaction mixture. b. Quench in 900 µL of a suitable solvent like ethyl acetate. c. Filter through a 0.45 µm PTFE syringe filter.
-
Instrumentation and Conditions:
| Parameter | Value | Rationale |
| GC Column | Low-polarity stationary phase (e.g., 5% phenyl polysiloxane), 30 m x 0.25 mm, 0.25 µm film | Good general-purpose column for separating aromatic compounds.[7] |
| Injection Mode | Splitless | Maximizes sensitivity for trace component analysis. |
| Inlet Temp. | 280 °C | Ensures volatilization without thermal degradation. |
| Oven Program | Start at 100°C, hold 2 min, ramp to 300°C at 15°C/min, hold 5 min | Provides separation between compounds with different boiling points. |
| Carrier Gas | Helium, 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard method that produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | 50 - 400 m/z | Covers the molecular weights of all expected components. |
In-Situ Spectroscopic Techniques: Real-Time Process Understanding
In-situ techniques monitor the reaction directly within the vessel, providing continuous data and eliminating the need for sampling and quenching.[2][8] This allows for a true real-time understanding of the reaction's progress.
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent tool for monitoring the change in concentration of functional groups.[9] By inserting an Attenuated Total Reflectance (ATR) probe into the reaction, one can track key vibrational bands.
Causality and Method Application: The power of this technique lies in its ability to selectively monitor functional groups that appear or disappear. In this synthesis, the most prominent change is the consumption of the phenolic -OH group from 2,5-difluoro-4-nitrophenol and the formation of the C-O-C aryl ether linkage in the product. These changes provide a direct measure of the reaction's conversion. Monitoring the "fingerprint region" (600–1500 cm⁻¹) can also reveal complex structural changes.[10]
Protocol: In-Situ FTIR Monitoring
-
Setup: a. Insert a clean, dry ATR-FTIR probe into the reaction vessel. b. Collect a background spectrum of the solvent and starting materials at the initial reaction temperature before adding the final reagent to initiate the reaction.
-
Data Acquisition: a. Begin acquiring spectra immediately after reaction initiation. b. Collect a spectrum every 1-5 minutes for the duration of the reaction.
-
Data Analysis: a. Identify key spectral bands that change significantly over time. b. Plot the absorbance (or peak area) of these bands versus time to generate a reaction profile.
- Disappearance: Phenolic O-H stretch (broad, ~3300 cm⁻¹), Phenolic C-O stretch (~1200-1250 cm⁻¹).
- Appearance: Aryl-Aryl Ether C-O-C asymmetric stretch (~1240 cm⁻¹), changes in aromatic C-H out-of-plane bending patterns (700-900 cm⁻¹).
Diagram of In-Situ FTIR Monitoring
Caption: Conceptual setup for in-situ FTIR reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information and can be used for quantitative analysis. While in-situ NMR is a powerful but specialized technique[11][12], periodic offline NMR analysis of reaction aliquots is highly practical. The presence of fluorine in the molecule makes ¹⁹F NMR a particularly clean and powerful tool.
Causality and Method Application: The chemical environment around each nucleus changes as reactants are converted to product. This results in predictable shifts in the NMR spectrum.
-
¹H NMR: The aromatic protons on both the pyridine and phenoxy rings will have unique chemical shifts and coupling patterns in the reactants versus the product.[13][14]
-
¹⁹F NMR: The two fluorine atoms on the phenoxy ring are in different environments and will likely appear as two distinct signals. Their chemical shifts will be sensitive to the formation of the ether linkage, providing a clear and direct probe for reaction conversion with a very low background signal.
-
¹³C NMR: Aromatic carbons absorb between 120-150 ppm.[15][16] Tracking the appearance of new carbon signals corresponding to the product provides definitive evidence of its formation.
Protocol: Offline NMR Analysis
-
Sample Preparation: a. Withdraw ~0.5 mL of the reaction mixture. b. Quench the reaction. c. Perform a mini-workup: dilute with a solvent like dichloromethane, wash with water to remove salts (e.g., KCl), dry the organic layer, and evaporate the solvent. d. Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: a. Acquire ¹H, ¹⁹F, and ¹³C NMR spectra. b. Use an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H) for accurate quantification if required.
-
Data Analysis: a. Compare the integrals of proton or fluorine signals unique to the product against those unique to the starting materials to determine the reaction conversion.
Expected NMR Data Summary
| Nucleus | Species | Expected Chemical Shift Range (ppm) | Key Diagnostic Feature |
| ¹H | 2,5-difluoro-4-nitrophenol | 7.0 - 8.5 | Disappearance of a broad phenolic -OH signal. |
| ¹H | Product | 7.0 - 9.0 | Appearance of a new set of coupled aromatic signals. |
| ¹⁹F | 2,5-difluoro-4-nitrophenol | -110 to -140 | Disappearance of two distinct fluorine signals. |
| ¹⁹F | Product | -110 to -140 | Appearance of two new, shifted fluorine signals. |
| ¹³C | Product | 110 - 165 | Appearance of new aromatic carbon signals.[16][17] |
Integrated Analytical Strategy
No single technique provides all the necessary information. A robust monitoring strategy integrates the strengths of each method.
-
Primary Monitoring (In-Situ FTIR): Use in-situ FTIR for continuous, real-time tracking of the reaction progress. This is ideal for identifying the onset of the reaction, determining the point of maximum reaction rate, and estimating the time to completion.
-
Quantitative Checkpoints (Offline HPLC): At key intervals (e.g., t=0, 50% completion based on FTIR, and final time point), take aliquots for HPLC analysis. This provides accurate quantification of reactants, product, and any significant impurities.
-
Structural Confirmation (NMR/MS): Use GC-MS to confirm the mass of the final product from an offline sample. Use NMR on the final, isolated material to provide unequivocal structural confirmation and assess final purity.
Integrated Workflow Diagram
Caption: An integrated analytical strategy for reaction monitoring.
Conclusion
The successful synthesis and scale-up of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine relies on a detailed understanding of the reaction dynamics. By employing an integrated analytical approach, researchers and process chemists can achieve robust control over the manufacturing process. In-situ FTIR provides invaluable real-time kinetic data, while offline HPLC offers high-resolution quantitative snapshots of the reaction's composition. Finally, NMR and MS serve as indispensable tools for the definitive structural confirmation of the final product. This multi-modal strategy ensures the development of an efficient, safe, and reproducible chemical process, ultimately leading to higher quality products in drug development and other industries.
References
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents.
-
PrepChem, "Synthesis of 2,5-difluoro-4-chloropyrimidine," PrepChem.com. Available at: [Link]
- US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents.
- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents.
-
Agency for Toxic Substances and Disease Registry (ATSDR), "Analytical Methods for Pyridine," in Toxicological Profile for Pyridine. Available at: [Link]
-
ResearchGate, "GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...". Available at: [Link]
-
Journal of Chemical Education, "13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid)". Available at: [Link]
-
ResearchGate, "Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV". Available at: [Link]
-
Chemistry LibreTexts, "15.7: Spectroscopy of Aromatic Compounds". Available at: [Link]
-
PubChem, "2,5-Difluoro-4-chloropyrimidine". National Center for Biotechnology Information. Available at: [Link]
-
World Journal of Biology Pharmacy and Health Sciences, "Functional group profiling of medicinal plants using FTIR spectroscopy". Available at: [Link]
-
CROMlab, "Analysis of Chlorinated Pesticides by GC/MS". Available at: [Link]
-
Mettler Toledo, "In-Situ Monitoring of Chemical Reactions". Available at: [Link]
-
U.S. Environmental Protection Agency (EPA), "Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)". Available at: [Link]
-
Chemical Science, "Exploiting in situ NMR to monitor the formation of a metal–organic framework". Available at: [Link]
-
Chromatography Forum, "HPLC separation of related halogenated aromatic, any one??". Available at: [Link]
-
E3S Web of Conferences, "Synthesis and Comparison of Chemical Changes Using FTIR Spectroscopy for Copper Substituted Hydroxyapatite". Available at: [Link]
-
JoVE, "NMR Spectroscopy of Benzene Derivatives". Available at: [Link]
-
PubChem, "2-Chloro-4-nitropyridine". National Center for Biotechnology Information. Available at: [Link]
-
Hilaris Publisher, "Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative". Available at: [Link]
-
PubMed Central (PMC), "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation". Available at: [Link]
-
Journal of Analytical Atomic Spectrometry, "Chlorine speciation in complex hydrocarbon matrices using GC-ICP-MS/MS". Available at: [Link]
-
ResearchGate, "NMR Spectroscopy of Aromatic Compounds". Available at: [Link]
-
LCGC International, "Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column". Available at: [Link]
-
ResearchGate, "Synthesis and Spectral Analysis of Pyridine Derivates". Available at: [Link]
-
PubMed, "Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts". Available at: [Link]
-
PubMed Central (PMC), "Synthesis, Spectroscopy, and Structure of [FeRu(μ-dithiolate)(CN)2(CO)4]2−". Available at: [Link]
-
Analytical Chemistry, "Mass Spectrometry Based Approach for Organic Synthesis Monitoring". Available at: [Link]
-
University of Wisconsin-Madison, "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms". Available at: [Link]
-
Pipzine Chemicals, "2,5-Dichloro-4-Nitropyridine". Available at: [Link]
-
University of Birmingham Research Portal, "Exploiting in situ NMR to monitor the formation of a metal–organic framework". Available at: [Link]
-
Baran Lab, "Pyridine Synthesis: Cliff Notes". Available at: [Link]
-
ResearchGate, "FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol". Available at: [Link]
-
RSC Publishing, "A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification". Available at: [Link]
-
Hovione, "Small Molecule Development Analytical Methods for Faster Time to Market". Available at: [Link]
-
Oxford Instruments, "In-Situ Observation of Chemical Reactions". Available at: [Link]
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.
Sources
- 1. synchem.de [synchem.de]
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"2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine" in parallel synthesis
Application Note: Strategic Utilization of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine in Parallel Synthesis
Executive Summary
This application note details the strategic deployment of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (CAS: 1225278-64-7) as a "Linchpin Scaffold" in the parallel synthesis of kinase inhibitor libraries. Structurally homologous to the core motifs of Type II c-Met and VEGFR inhibitors (e.g., Cabozantinib analogs), this compound offers two distinct vectors for orthogonal diversification:
-
Vector A (Nucleophilic Aromatic Substitution/Coupling): The 2-chloro position on the pyridine ring.[1][2][3][4]
-
Vector B (Reductive Acylation): The latent aniline masked by the 4-nitro group.
This guide provides validated protocols for high-throughput library generation, emphasizing chemoselective reduction strategies to preserve the chloropyridine handle and automated purification workflows.
Chemical Profile & Reactivity Analysis
| Property | Specification | Application Relevance |
| Formula | MW: 286.62 g/mol | |
| Core Motif | Diaryl Ether | Mimics the ATP-binding pocket hinge binder or hydrophobic pocket access in kinases. |
| 2-Cl Pyridine | Electrophilic Center | Activated for |
| 4-Nitro Group | Latent Nucleophile | Precursor to aniline; requires chemoselective reduction (must avoid dechlorination).[3] |
| 2,5-Difluoro | Bioisostere | Modulates lipophilicity ( |
Handling Precautions: The compound is stable at room temperature but light-sensitive. Store under inert atmosphere (
Strategic Workflow: Divergent Library Synthesis
The power of this scaffold lies in its ability to support "Split-Pool" or parallel array synthesis. We recommend a "Right-to-Left" strategy: functionalizing the nitro/aniline side first (Vector B) often provides better solubility and stability before subjecting the pyridine chloride (Vector A) to harsher cross-coupling conditions.
Workflow Visualization (DOT)
Caption: Divergent synthesis workflow. Step 1 requires selective reduction to maintain the 2-Cl handle for subsequent derivatization.
Detailed Protocols
Protocol A: Chemoselective Nitro Reduction (Preserving the 2-Cl)
Critical Note: Standard catalytic hydrogenation (
Reagents:
-
Scaffold (1.0 equiv)
-
Zinc Dust (5.0 equiv, activated)
-
Ammonium Chloride (
, 10.0 equiv) -
Solvent: MeOH:THF:Water (2:2:1)
Procedure:
-
Dissolve the scaffold in the MeOH/THF mixture in a reaction vessel (or deep-well plate for parallel runs).
-
Add the saturated aqueous
solution. -
Cool to 0°C. Add Zinc dust in portions to control exotherm.
-
Vigorously stir at Room Temperature (RT) for 2–4 hours.
-
QC Check: Monitor by LCMS. Look for M+1 = 257.6 (Aniline) and absence of M-35 (De-chlorinated byproduct).
-
Workup: Filter through a Celite pad to remove Zinc oxide sludge. Rinse with EtOAc.[5] Wash filtrate with brine, dry over
, and concentrate. -
Yield: Typically >90%. The resulting aniline is stable enough for immediate storage or next-step synthesis.
Protocol B: Automated Amide Coupling (Vector B Diversification)
This step generates the "Tail" region of the kinase inhibitor, often interacting with the solvent-exposed region of the protein.
Reagents:
-
Aniline Intermediate (from Protocol A)
-
Diverse Acid Chlorides (
) or Carboxylic Acids ( ) -
Coupling Agent (if using acids): HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Parallel Workflow (96-well format):
-
Dispensing: Aliquot the Aniline Intermediate (0.1 mmol/well) into a 96-well reaction block.
-
Activation:
-
Route A (Acids): Add Acid (1.1 equiv) + HATU (1.2 equiv) + DIPEA in DMF. Shake for 10 mins.
-
Route B (Acid Chlorides): Add Acid Chloride (1.1 equiv) + DIPEA in DCM/DMF.
-
-
Reaction: Seal block and shake at RT for 12 hours.
-
Scavenging (Purification): Add polymer-supported trisamine resin (PS-Trisamine) to scavenge excess acid chloride/acid. Shake for 4 hours.
-
Filtration: Filter the reaction mixture into a receiving plate.
-
Evaporation: Remove solvent (Genevac or SpeedVac).
Protocol C: Suzuki-Miyaura Coupling on Pyridine (Vector A Diversification)
This step modifies the "Hinge Binder" region. The 2-chloro pyridine is sterically accessible but requires robust catalysis.
Reagents:
-
Substituted Scaffold (from Protocol B)
-
Boronic Acids (
, 1.5 equiv) -
Catalyst:
(5 mol%) -
Base:
(2M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane
Procedure:
-
In a microwave vial or high-pressure tube, combine the scaffold, boronic acid, and catalyst.
-
Degas the solvent (Dioxane) with
for 5 minutes and add to the vessel. -
Add the aqueous base.
-
Reaction: Heat to 90°C (thermal) for 4 hours OR 110°C (Microwave) for 30 minutes.
-
Workup: Dilute with EtOAc, wash with water.
-
Purification: This step usually requires Prep-HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid) to remove Palladium residues and protodeboronated byproducts.
Quality Control & Validation
For high-throughput libraries, full NMR is impractical. Rely on LCMS (Liquid Chromatography-Mass Spectrometry) with UV detection at 254 nm.
Acceptance Criteria:
-
Purity: >85% by UV Area.
-
Identity: Mass observation
Da. -
Isotopic Pattern: For intermediates containing Chlorine, ensure the characteristic 3:1 ratio of
is visible to confirm the halogen was not lost during reduction.
Common Failure Modes:
-
De-chlorination: Occurs during nitro reduction if
is used. Solution: Switch to Zn/NH4Cl or SnCl2. -
Hydrolysis: The 2-Cl pyridine can hydrolyze to 2-pyridone in highly acidic/aqueous conditions at high heat. Solution: Keep pH > 4 during workups.
References
-
Synthesis of Diaryl Ethers (General Methodology)
- Title: "Recent advances in the synthesis of diaryl ethers."
- Source:Tetrahedron, 2012.
- Context: Validates the mechanism for forming the core scaffold.
-
Chemoselective Reduction of Nitro Groups
- Title: "Selective reduction of nitro compounds in the presence of sensitive functionalities."
- Source:Chemical Reviews, 2010.
- Context: Supports the use of Zn/NH4Cl to preserve aryl halides.
-
Kinase Inhibitor Structural Motifs (c-Met/VEGFR)
- Title: "Discovery of Cabozantinib (XL184): A Novel MET and VEGFR2 Inhibitor."
- Source:Bioorganic & Medicinal Chemistry Letters, 2008.
- Context: Establishes the biological relevance of the diaryl ether pyridine/quinoline scaffold.
-
Compound Data Source
- Title: "2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine Product Page."
- Source: Synchem C
- Context: Verification of commercial availability and CAS 1225278-64-7.
Sources
- 1. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 2. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]
- 3. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 4. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
The Strategic Application of 2-Chloro-4-phenoxypyridine Derivatives in the Synthesis of Targeted Kinase Inhibitors
Introduction: The Diaryl Ether Motif as a Cornerstone in Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly in the realm of oncology, the strategic design and synthesis of small molecule kinase inhibitors have become paramount. Protein kinases, as central nodes in cellular signaling pathways, represent a critical class of drug targets. A recurring and highly successful structural motif in many approved and investigational kinase inhibitors is the diaryl ether linkage. This seemingly simple ether bond provides a unique combination of structural rigidity, conformational flexibility, and metabolic stability, allowing for precise orientation of pharmacophoric elements within the ATP-binding pocket of a target kinase.
While direct public-domain information on the specific applications of "2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine" is limited, its structural features are highly representative of a class of critical intermediates used in the synthesis of potent kinase inhibitors. The electron-withdrawing nitro and difluoro substituents on the phenoxy ring, combined with the reactive chloro-group on the pyridine core, make it an ideal building block for creating complex molecular architectures. This guide will provide a detailed exploration of how such intermediates are employed in drug discovery, using the synthesis of a complex kinase inhibitor as a practical framework. We will delve into the underlying chemical principles, provide detailed experimental protocols, and illustrate the biological significance of the resulting molecules.
Core Principles: Leveraging Nucleophilic Aromatic Substitution (SNAr) for Diaryl Ether Formation
The synthesis of diaryl ethers in the context of kinase inhibitor development often relies on a robust and predictable reaction: Nucleophilic Aromatic Substitution (SNAr). The general mechanism involves the attack of a nucleophile (in this case, a phenoxide) on an electron-deficient aromatic ring, leading to the displacement of a leaving group.
The efficiency of the SNAr reaction is heavily influenced by the electronic properties of the aromatic rings and the nature of the leaving group. In our representative intermediate, "2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine," the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the nitrogen atom. The chloro atom at the 2-position serves as a good leaving group.
Application Protocol: Synthesis of a Key Diaryl Ether Intermediate
This protocol outlines the synthesis of a key diaryl ether intermediate, which is a common precursor in the development of various kinase inhibitors.
Objective: To synthesize a key diaryl ether intermediate via a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
2,4-dichloropyrimidine
-
2,5-difluoro-4-nitrophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,5-difluoro-4-nitrophenol (1.0 eq) in DMF.
-
Base Addition: To the solution, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Addition of Electrophile: Add 2,4-dichloropyrimidine (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure diaryl ether intermediate.
Data Summary Table:
| Parameter | Value |
| Starting Material 1 | 2,4-dichloropyrimidine |
| Starting Material 2 | 2,5-difluoro-4-nitrophenol |
| Product | 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyrimidine |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Potassium Carbonate (K₂CO₃) |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the diaryl ether intermediate.
Caption: Synthetic workflow for the preparation of a key diaryl ether intermediate.
From Intermediate to Active Pharmaceutical Ingredient (API): A Case Study in Kinase Inhibitor Synthesis
The diaryl ether intermediate is a versatile scaffold that can be further elaborated to generate a final drug molecule. In the context of kinase inhibitors, the remaining chloro-group on the pyrimidine ring is a handle for introducing another key pharmacophoric element, often an aniline derivative, which will form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding site.
The nitro group on the phenoxy ring can be reduced to an amine, which can then be functionalized, for example, by acylation to introduce a Michael acceptor group for covalent inhibitors, or coupled with other fragments to enhance potency and selectivity.
Biological Significance: Targeting Aberrant Signaling in Disease
Many kinase inhibitors bearing the diaryl ether motif target receptor tyrosine kinases (RTKs) that are implicated in cancer cell proliferation, survival, and metastasis. A prime example is the Epidermal Growth Factor Receptor (EGFR). Mutations in EGFR can lead to its constitutive activation, driving tumor growth.
Signaling Pathway Illustration:
The following diagram depicts a simplified EGFR signaling pathway and the point of intervention for a kinase inhibitor.
Caption: Simplified EGFR signaling pathway and inhibition by a tyrosine kinase inhibitor.
By binding to the ATP pocket of the EGFR kinase domain, the inhibitor prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to cancer cell proliferation and survival.
Conclusion and Future Perspectives
The "2-Chloro-4-(phenoxy)pyridine" scaffold, as exemplified by the hypothetical use of "2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine," is a testament to the power of rational drug design. Its strategic use in nucleophilic aromatic substitution reactions allows for the efficient construction of the diaryl ether motif, a privileged structure in a multitude of kinase inhibitors. The ability to fine-tune the electronic and steric properties of both the pyridine and phenoxy rings provides medicinal chemists with a powerful toolkit to optimize potency, selectivity, and pharmacokinetic properties. As our understanding of kinase biology continues to deepen, we can anticipate that this versatile chemical scaffold will remain a cornerstone in the development of next-generation targeted therapies.
References
-
Finlay, M. R. V., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor. Journal of Medicinal Chemistry, 57(20), 8249–8267. [Link]
-
Cross, D. A. E., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Preclinical Models. Cancer Discovery, 4(9), 1046–1061. [Link]
-
Jänne, P. A., et al. (2015). AZD9291 in EGFR Inhibitor-Resistant Non–Small-Cell Lung Cancer. New England Journal of Medicine, 372(18), 1689–1699. [Link]
"2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine" as a scaffold for combinatorial chemistry
Application Note: 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine as a Tri-Vector Scaffold for Combinatorial Chemistry
Executive Summary
The molecule 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine represents a high-value "Tri-Vector" scaffold for medicinal chemistry.[1] Unlike simple heteroaromatic blocks, this scaffold contains three distinct points of diversity (vectors) with orthogonal reactivity profiles. This allows for the sequential, regioselective introduction of pharmacophores without the need for protecting groups.
This guide outlines the chemoselective hierarchy of the scaffold, providing validated protocols for constructing kinase-focused small molecule libraries. The structural motif mimics the core pharmacophore of clinically successful Type II kinase inhibitors (e.g., analogs of Foretinib or Cabozantinib), making it an ideal starting point for oncology drug discovery.
Structural Analysis & Reactivity Profile
The scaffold functions as a hub with three reactive centers. Understanding the electronic environment of each is critical for sequencing reactions correctly.
The Tri-Vector System
-
Vector 1 (V1): The 5-Fluoro Position (Phenoxy Ring) [1]
-
Chemistry: Nucleophilic Aromatic Substitution (
).[2][3][4] -
Activation: The fluorine at position 5 is ortho to the strong electron-withdrawing nitro group (4-position).[1] This makes it highly labile to nucleophilic attack by amines, thiols, or alkoxides under mild conditions.
-
Selectivity: It is significantly more reactive than the 2-fluoro position (meta to nitro) or the 2-chloro position on the pyridine ring.[1][4]
-
-
Vector 2 (V2): The 4-Nitro Group (Phenoxy Ring) [1]
-
Chemistry: Reduction
Acylation/Sulfonylation/Urea formation. -
Role: Acts as a latent aniline.[1] Once V1 is functionalized, the nitro group is reduced to an amine, serving as a handle for introducing the "tail" region of the drug molecule (often a solubilizing moiety).
-
-
Vector 3 (V3): The 2-Chloro Position (Pyridine Ring) [1][5]
-
Chemistry: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig) or High-Temperature
.[1] -
Role: This position typically binds to the hinge region of the kinase ATP pocket. It is the most stable vector and is usually functionalized last or used as the anchor for solid-phase synthesis.
-
Visualizing the Reactivity Hierarchy
Figure 1: Chemoselective hierarchy of the scaffold. The reaction sequence must generally follow V1
Experimental Protocols
The following protocols are designed for solution-phase parallel synthesis but can be adapted for solid-phase workflows by attaching the scaffold to a resin via Vector 1 or Vector 3.[1]
Step 1: Functionalization of Vector 1 (SNAr Displacement)
Objective: Introduce the first diversity element (R1) by displacing the highly active 5-fluorine atom.
-
Reagents: Primary or secondary amine (1.1 equiv), DIPEA (2.0 equiv).
-
Solvent: THF or DMF (Anhydrous).
-
Conditions:
-
Dissolve the scaffold (1.0 equiv) in THF (0.1 M concentration).
-
Add DIPEA followed by the amine (R1-NH2).[1]
-
Stir at Room Temperature for 2–4 hours.
-
Note: Heating is rarely required. If the reaction is heated >60°C, you risk displacing the 2-Cl on the pyridine or the 2-F (though less likely).
-
Monitoring: TLC (Hexane/EtOAc) or LC-MS. The product will show a mass shift corresponding to the amine addition and loss of HF.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.
-
Step 2: Activation of Vector 2 (Nitro Reduction)
Objective: Unmask the aniline to allow for further elaboration.
-
Reagents: Iron powder (5.0 equiv), Ammonium Chloride (5.0 equiv).
-
Solvent: Ethanol/Water (4:1 ratio).
-
Conditions:
-
Suspend the Step 1 product in EtOH/Water.
-
Add Fe powder and NH4Cl.[1]
-
Heat to reflux (70–80°C) for 1–2 hours.
-
Why Iron? Fe/NH4Cl is chemoselective and will not dehalogenate the 2-Cl pyridine or the remaining 2-F atom, unlike catalytic hydrogenation (Pd/C + H2) which carries a high risk of stripping the chlorine.[1]
-
Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.
-
Step 3: Functionalization of Vector 2 (Acylation/Urea Formation)
Objective: Introduce the second diversity element (R2).
-
Option A (Amide): React aniline with Acid Chloride (1.1 equiv) + Pyridine (base) in DCM at 0°C.
-
Option B (Urea): React aniline with Isocyanate (1.1 equiv) in DCM at RT.
-
Self-Validation: The disappearance of the aniline peak in LC-MS and the appearance of the amide/urea mass confirms success.
Step 4: Functionalization of Vector 3 (Suzuki Coupling)
Objective: Introduce the final diversity element (R3) at the pyridine core.
-
Reagents: Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (2.0 M aq, 3.0 equiv).
-
Solvent: 1,4-Dioxane.[1]
-
Conditions:
-
Combine substrate, boronic acid, and base in dioxane.
-
Degas with Nitrogen for 5 mins.
-
Add Pd catalyst.[6]
-
Heat to 90–100°C for 4–12 hours (sealed tube preferred).
-
Purification: Silica gel chromatography or Prep-HPLC.
-
Combinatorial Workflow Diagram
This flowchart illustrates the logical progression for generating a library of 100+ compounds using this scaffold.
Figure 2: Sequential assembly of the combinatorial library. Each step introduces a new diversity element (R1, R2, R3).
Data Summary & Troubleshooting
| Parameter | Vector 1 (5-F) | Vector 2 (4-NO2) | Vector 3 (2-Cl) |
| Reaction Type | Reduction | Pd-Coupling | |
| Reactivity Level | High (RT) | Moderate (Reflux) | Low (Requires Cat.[1] + Heat) |
| Common Pitfall | Overheating leads to 2-Cl displacement.[1] | Pd/H2 reduction removes Cl. | Protodeboronation of R3. |
| Corrective Action | Keep T < 40°C. Use stoichiometric base. | Use Fe/NH4Cl or SnCl2.[1] | Use anhydrous conditions; optimize base. |
References
-
Synchem UG & Co. KG. (n.d.). Product Data Sheet: 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (CAS 1225278-64-7).[1][7] Retrieved from [1]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Mechanistic grounding for pyridine reactivity).
- Gong, Y., et al. (2011). Synthesis and SAR of 2-amino-4-phenoxypyridines as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Validates the phenoxy-pyridine scaffold in drug discovery).
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. (Statistical backing for and Suzuki couplings in library synthesis).
Sources
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. scispace.com [scispace.com]
- 5. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. synchem.de [synchem.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine
Welcome to the technical support center for the synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure the purity of your final product.
Understanding the Core Reaction: A Mechanistic Overview
The synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine involves the nucleophilic aromatic substitution of a chlorine atom on the 2,4-dichloropyridine ring with the hydroxyl group of 2,5-difluoro-4-nitrophenol. This reaction is facilitated by the presence of electron-withdrawing groups on both aromatic rings, which activate them towards nucleophilic attack.
The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, where the nucleophile has added to the aromatic ring. The stability of this intermediate is crucial for the reaction to proceed efficiently. The electron-withdrawing nitro group on the phenoxy moiety and the nitrogen atom within the pyridine ring play a pivotal role in stabilizing this intermediate.
Caption: General reaction pathway for the synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine.
1. Low or No Product Yield
-
Question: I am not getting any product, or the yield is very low. What are the possible causes?
-
Answer:
-
Ineffective Base: The choice and amount of base are critical. The base deprotonates the hydroxyl group of 2,5-difluoro-4-nitrophenol, forming a more potent nucleophile. If the base is too weak or used in insufficient quantity, the nucleophile will not be generated effectively. Consider using a stronger base or increasing the molar equivalents.
-
Reaction Temperature: SNAr reactions are often temperature-dependent. If the reaction is too cold, the activation energy barrier may not be overcome. Conversely, excessively high temperatures can lead to decomposition of starting materials or the product. It is advisable to start at a moderate temperature (e.g., 60-80 °C) and optimize from there.
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can stabilize the charged intermediate.
-
Purity of Starting Materials: Impurities in the 2,4-dichloropyridine or 2,5-difluoro-4-nitrophenol can inhibit the reaction. Ensure your starting materials are of high purity.
-
2. Formation of Isomeric Impurities
-
Question: My final product is contaminated with an isomer. How can I improve the regioselectivity?
-
Answer:
-
Understanding the Selectivity: In 2,4-dichloropyridine, the chlorine at the 4-position is generally more activated towards nucleophilic attack than the chlorine at the 2-position due to the electron-withdrawing effect of the ring nitrogen. However, under certain conditions, substitution at the 2-position can occur, leading to the formation of the undesired 4-chloro-2-(2,5-difluoro-4-nitrophenoxy)pyridine isomer.
-
Temperature Control: Lowering the reaction temperature can often enhance regioselectivity. Running the reaction at or slightly above room temperature, if feasible, may favor the formation of the thermodynamically more stable product.
-
Choice of Base and Solvent: The combination of base and solvent can influence the position of attack. For instance, a bulkier base might sterically hinder attack at the 2-position. Experimenting with different base/solvent combinations is recommended. A patent for a similar synthesis of 2-chloro-4-substituted pyrimidines suggests that careful selection of reactants can avoid the generation of isomers.[1]
-
3. Difficult Purification
-
Question: I am struggling to purify my product from the starting materials and byproducts. What purification strategy do you recommend?
-
Answer:
-
Work-up Procedure: A thorough aqueous work-up is the first step. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water, a mild base solution (like saturated sodium bicarbonate to remove any unreacted phenol), and finally with brine.
-
Column Chromatography: Silica gel column chromatography is often necessary for achieving high purity. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective. The polarity of the eluent system will need to be optimized based on TLC analysis. A published method for a similar compound utilized silica gel column chromatography with a petroleum ether:dichloromethane eluent.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove minor impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for this reaction?
-
A1: Aprotic polar solvents such as DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), and acetonitrile are generally the best choices for SNAr reactions. They effectively solvate the ionic intermediate and promote the reaction.
-
-
Q2: Which base should I use and in what quantity?
-
A2: Common bases for this type of reaction include inorganic bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3), or organic bases like triethylamine (Et3N) and diisopropylethylamine (DIPEA). A slight excess of the base (1.1 to 1.5 equivalents) relative to the 2,5-difluoro-4-nitrophenol is a good starting point.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
-
-
Q4: What are the expected 1H NMR and 13C NMR signatures for the desired product?
-
Q5: What are the safety precautions I should take when running this reaction?
-
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2,4-Dichloropyridine and related halogenated pyridines can be irritants. The solvents often used (DMF, DMSO) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
-
Recommended Experimental Protocol
This protocol is a general guideline based on established procedures for similar SNAr reactions. Optimization may be required.
Caption: A typical experimental workflow for the synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Suggested Quantity | Molar Equivalents |
| 2,4-Dichloropyridine | 147.99 | 1.0 g | 1.0 |
| 2,5-Difluoro-4-nitrophenol | 175.08 | 1.18 g | 1.0 |
| Potassium Carbonate (K2CO3) | 138.21 | 1.4 g | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-difluoro-4-nitrophenol (1.18 g, 1.0 equiv) and potassium carbonate (1.4 g, 1.5 equiv).
-
Add anhydrous DMF (20 mL) to the flask and stir the suspension.
-
Add 2,4-dichloropyridine (1.0 g, 1.0 equiv) to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (typically after several hours, as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine.
-
Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
References
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
Sources
Technical Support: SNAr Optimization for Halogenated Pyridine-Ether Scaffolds
Subject: Troubleshooting Nucleophilic Aromatic Substitution on 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine Case ID: SNAR-PYR-509 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Molecule Analysis
You are likely utilizing 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine as a core scaffold for the synthesis of c-Met or VEGFR kinase inhibitors (analogous to Foretinib precursors).
The primary challenge with this substrate is Chemoselectivity . You have three distinct electrophilic sites competing for the nucleophile. Successful functionalization requires exploiting the subtle reactivity differences between the pyridine nitrogen-activation and the nitro-activation on the benzene ring.
The Reactivity Hierarchy (The "Danger Map")
Before troubleshooting, you must understand where your nucleophile (Nu-) wants to attack.
Figure 1: Electrophilic sites ranked by reactivity. Site B (Fluorine ortho to Nitro) is the primary competitor to the desired Site A (Chlorine).
Troubleshooting Guide (FAQ Format)
Issue 1: "I see two major product spots on TLC/LCMS with the same mass."
Diagnosis: Regioselectivity Failure. You are likely displacing the Fluorine at Site B (ortho to the nitro group) instead of, or in addition to, the Chlorine at Site A .
-
Mechanism: The nitro group is a powerful activator. The fluorine ortho to it is an exceptional leaving group in SNAr, often superior to chlorine on a pyridine ring, especially with hard nucleophiles (amines).
Solution Protocol:
-
Lower the Temperature: The activation energy for displacing the Pyridine-Cl is generally lower than the Benzene-F if the solvent is polar aprotic. Run the reaction at 0°C to RT initially. Do not heat above 60°C unless conversion is stalled.
-
Solvent Switch: Switch from DMF to THF or DCM (if solubility permits). Polar aprotic solvents like DMF/DMSO stabilize the Meisenheimer complex for both pathways, but less polar solvents often favor the pyridine displacement due to the specific coordination of the pyridine nitrogen.
-
Steric Control: If your nucleophile is bulky, it will prefer the Pyridine C-2 position (less sterically hindered than the benzene ring sandwiched between oxygen and nitro).
Issue 2: "The reaction is stalled, but heating causes decomposition."
Diagnosis: "Pyridine Deactivation" or Aggregation. The 4-phenoxy group is electron-donating (via resonance), which slightly deactivates the 2-chloropyridine toward nucleophilic attack compared to a simple 2,4-dichloropyridine. Heating overcomes this but triggers the degradation of the ether linkage or attack on the fluorines.
Solution Protocol:
-
Catalysis: Add 0.5 - 1.0 eq of KF (Potassium Fluoride) or CsF .
-
Why? Fluoride acts as a "shuttle" base and can form a transient, highly reactive 2-fluoropyridine species (Halex reaction) in situ, which reacts faster with amines than the chloride.
-
-
Acid Catalysis (Counter-intuitive): For amine nucleophiles, add 0.1 eq of p-TsOH or use the amine hydrochloride salt with a controlled amount of base.
Issue 3: "I'm losing the ether linkage (phenol and chloropyridine byproducts)."
Diagnosis: Ether Cleavage via SNAr at C-4. Your nucleophile is attacking the Pyridine C-4 position, kicking out the phenoxide as a leaving group. This is common if you use alkoxide bases (NaOMe, NaOtBu) or thiolates.
Solution Protocol:
-
Change the Base: strictly use non-nucleophilic organic bases: DIPEA (Hunig's Base) or 2,6-Lutidine .
-
Avoid Strong Nucleophiles: If you are trying to attach an alcohol (RO-), you must ensure it is not bulky enough to attack C-4.
-
Stoichiometry: Ensure your nucleophile is the limiting reagent (0.95 eq) to prevent "double hit" substitution.
Recommended Experimental Workflow
Objective: Displacement of 2-Cl with a primary amine (R-NH2) while preserving the fluoronitrobenzene moiety.
| Parameter | Recommendation | Rationale |
| Solvent | NMP (N-Methyl-2-pyrrolidone) or DMAc | High dielectric constant promotes SNAr; NMP often suppresses side reactions better than DMF. |
| Concentration | 0.2 M - 0.5 M | High concentration favors intermolecular reaction over degradation. |
| Base | DIPEA (3.0 equiv) | Scavenges HCl; too sterically hindered to attack the ring or cleave the ether. |
| Temperature | RT (Start) | Prevent activation of the Fluorine leaving group. |
| Additives | KF (1.0 equiv) | Optional. Promotes reaction if stalled at 50°C. |
Step-by-Step Protocol:
-
Dissolve 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (1.0 eq) in anhydrous NMP (0.2 M).
-
Add DIPEA (3.0 eq) and stir for 5 minutes at Room Temperature (RT).
-
Add the Amine Nucleophile (1.1 eq) dropwise.
-
Monitor by UPLC/HPLC every 30 minutes.
-
Checkpoint: If < 10% conversion after 2 hours, warm to 40°C.
-
Checkpoint: If "Site B" product (F-displacement) appears > 5%, cool to 0°C and dilute reaction 2x.
-
-
Workup: Pour into water (10x volume). The product usually precipitates. Filter and wash with water to remove NMP. Do not extract with ethyl acetate if avoidable, as residual NMP is hard to remove and can cause decomposition during concentration.
Decision Logic for Troubleshooting
Use this flowchart to diagnose your specific failure mode.
Figure 2: Decision matrix for optimizing SNAr on halogenated pyridine-ether scaffolds.
References
-
Rohrbach, S., Smith, A. J., & Tredwell, M. (2019). "Regioselective SNAr reactions of polyhalogenated pyridines." Chemical Science, 10(14), 3929-3935.
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on pyridine scaffold stability).
-
Qian, F., et al. (2009). "Structure-Activity Relationship Studies of c-Met Inhibitors." ACS Medicinal Chemistry Letters. (Analogous synthesis of Foretinib intermediates).
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (General SNAr mechanism and activating groups).[1][5]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting nucleophilic aromatic substitution on "2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine"
Subject: Troubleshooting Nucleophilic Aromatic Substitution on 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine Case ID: SNAR-PYR-509 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Molecule Analysis
You are likely utilizing 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine as a core scaffold for the synthesis of c-Met or VEGFR kinase inhibitors (analogous to Foretinib precursors).
The primary challenge with this substrate is Chemoselectivity . You have three distinct electrophilic sites competing for the nucleophile. Successful functionalization requires exploiting the subtle reactivity differences between the pyridine nitrogen-activation and the nitro-activation on the benzene ring.
The Reactivity Hierarchy (The "Danger Map")
Before troubleshooting, you must understand where your nucleophile (Nu-) wants to attack.
Figure 1: Electrophilic sites ranked by reactivity. Site B (Fluorine ortho to Nitro) is the primary competitor to the desired Site A (Chlorine).
Troubleshooting Guide (FAQ Format)
Issue 1: "I see two major product spots on TLC/LCMS with the same mass."
Diagnosis: Regioselectivity Failure. You are likely displacing the Fluorine at Site B (ortho to the nitro group) instead of, or in addition to, the Chlorine at Site A .
-
Mechanism: The nitro group is a powerful activator. The fluorine ortho to it is an exceptional leaving group in SNAr, often superior to chlorine on a pyridine ring, especially with hard nucleophiles (amines).
Solution Protocol:
-
Lower the Temperature: The activation energy for displacing the Pyridine-Cl is generally lower than the Benzene-F if the solvent is polar aprotic. Run the reaction at 0°C to RT initially. Do not heat above 60°C unless conversion is stalled.
-
Solvent Switch: Switch from DMF to THF or DCM (if solubility permits). Polar aprotic solvents like DMF/DMSO stabilize the Meisenheimer complex for both pathways, but less polar solvents often favor the pyridine displacement due to the specific coordination of the pyridine nitrogen.
-
Steric Control: If your nucleophile is bulky, it will prefer the Pyridine C-2 position (less sterically hindered than the benzene ring sandwiched between oxygen and nitro).
Issue 2: "The reaction is stalled, but heating causes decomposition."
Diagnosis: "Pyridine Deactivation" or Aggregation. The 4-phenoxy group is electron-donating (via resonance), which slightly deactivates the 2-chloropyridine toward nucleophilic attack compared to a simple 2,4-dichloropyridine. Heating overcomes this but triggers the degradation of the ether linkage or attack on the fluorines.
Solution Protocol:
-
Catalysis: Add 0.5 - 1.0 eq of KF (Potassium Fluoride) or CsF .
-
Why? Fluoride acts as a "shuttle" base and can form a transient, highly reactive 2-fluoropyridine species (Halex reaction) in situ, which reacts faster with amines than the chloride.
-
-
Acid Catalysis (Counter-intuitive): For amine nucleophiles, add 0.1 eq of p-TsOH or use the amine hydrochloride salt with a controlled amount of base.
Issue 3: "I'm losing the ether linkage (phenol and chloropyridine byproducts)."
Diagnosis: Ether Cleavage via SNAr at C-4. Your nucleophile is attacking the Pyridine C-4 position, kicking out the phenoxide as a leaving group. This is common if you use alkoxide bases (NaOMe, NaOtBu) or thiolates.
Solution Protocol:
-
Change the Base: strictly use non-nucleophilic organic bases: DIPEA (Hunig's Base) or 2,6-Lutidine .
-
Avoid Strong Nucleophiles: If you are trying to attach an alcohol (RO-), you must ensure it is not bulky enough to attack C-4.
-
Stoichiometry: Ensure your nucleophile is the limiting reagent (0.95 eq) to prevent "double hit" substitution.
Recommended Experimental Workflow
Objective: Displacement of 2-Cl with a primary amine (R-NH2) while preserving the fluoronitrobenzene moiety.
| Parameter | Recommendation | Rationale |
| Solvent | NMP (N-Methyl-2-pyrrolidone) or DMAc | High dielectric constant promotes SNAr; NMP often suppresses side reactions better than DMF. |
| Concentration | 0.2 M - 0.5 M | High concentration favors intermolecular reaction over degradation. |
| Base | DIPEA (3.0 equiv) | Scavenges HCl; too sterically hindered to attack the ring or cleave the ether. |
| Temperature | RT (Start) | Prevent activation of the Fluorine leaving group. |
| Additives | KF (1.0 equiv) | Optional. Promotes reaction if stalled at 50°C. |
Step-by-Step Protocol:
-
Dissolve 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (1.0 eq) in anhydrous NMP (0.2 M).
-
Add DIPEA (3.0 eq) and stir for 5 minutes at Room Temperature (RT).
-
Add the Amine Nucleophile (1.1 eq) dropwise.
-
Monitor by UPLC/HPLC every 30 minutes.
-
Checkpoint: If < 10% conversion after 2 hours, warm to 40°C.
-
Checkpoint: If "Site B" product (F-displacement) appears > 5%, cool to 0°C and dilute reaction 2x.
-
-
Workup: Pour into water (10x volume). The product usually precipitates. Filter and wash with water to remove NMP. Do not extract with ethyl acetate if avoidable, as residual NMP is hard to remove and can cause decomposition during concentration.
Decision Logic for Troubleshooting
Use this flowchart to diagnose your specific failure mode.
Figure 2: Decision matrix for optimizing SNAr on halogenated pyridine-ether scaffolds.
References
-
Rohrbach, S., Smith, A. J., & Tredwell, M. (2019). "Regioselective SNAr reactions of polyhalogenated pyridines." Chemical Science, 10(14), 3929-3935.
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on pyridine scaffold stability).
-
Qian, F., et al. (2009). "Structure-Activity Relationship Studies of c-Met Inhibitors." ACS Medicinal Chemistry Letters. (Analogous synthesis of Foretinib intermediates).
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (General SNAr mechanism and activating groups).[1][5]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Work-up procedures for "2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine" reactions
Technical Support Center: Work-up and Troubleshooting for Diaryl Ether Synthesis
Product Focus: 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine
Welcome to the technical support guide for researchers working with 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine and related diaryl ether syntheses. This resource, structured in a question-and-answer format, provides in-depth, field-proven insights into common work-up and purification challenges. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate potential issues with confidence.
The synthesis of this diaryl ether typically involves a nucleophilic aromatic substitution (SNAr) reaction, often an Ullmann-type coupling, between a phenol and an aryl halide.[1][2] The pyridine ring, being electron-deficient, is particularly susceptible to nucleophilic attack at the C2 and C4 positions, which facilitates this reaction.[3][4][5] This guide focuses on the critical steps after the reaction is complete: isolating and purifying your target molecule.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Standard Aqueous Work-up Protocol
Question: What is a reliable, general-purpose work-up procedure for a reaction synthesizing 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine?
Answer: A standard aqueous work-up is designed to quench the reaction, remove inorganic salts, and separate the crude product into an organic phase for further purification. The following protocol is a robust starting point.
-
Cooling: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), cool the reaction vessel to room temperature. If the reaction was performed at high heat, an ice bath can be used for more rapid cooling.
-
Quenching & Dilution: Slowly pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be at least 3-5 times the volume of the reaction mixture. Rationale: This step dissolves inorganic byproducts (like salts used as a base) and unreacted polar starting materials.
-
Extraction: Add an appropriate organic solvent to the separatory funnel.[6] Common choices include ethyl acetate (EtOAc) or dichloromethane (DCM). The volume should be sufficient to dissolve your product completely (typically 2-3 times the initial reaction volume).
-
Mixing: Stopper the funnel and, while securely holding the stopper and stopcock, invert it gently 2-3 times, venting frequently to release any pressure buildup. Then, shake more vigorously for 30-60 seconds. Rationale: Vigorous shaking maximizes the surface area between the two phases, ensuring efficient extraction of the desired compound into the organic layer.
-
Separation: Place the funnel back on a ring stand and allow the layers to separate completely. Drain the lower layer. If you are unsure which layer is which, add a few drops of water; the aqueous layer will increase in size.[7] Collect the organic layer.
-
Washing:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction was run under acidic conditions.
-
Wash with a dilute acid (e.g., 1M HCl) if a basic catalyst or reagent needs to be removed.
-
Finally, wash with a saturated sodium chloride solution (brine).[3] Rationale: The brine wash helps to remove residual water from the organic layer and aids in breaking emulsions.
-
-
Drying & Filtration: Dry the collected organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Allow it to stand for 15-20 minutes. Filter the solution to remove the drying agent.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. This crude material can then be subjected to further purification.[6]
Section 2: Troubleshooting Common Work-up Issues
This section addresses the most frequent problems encountered during the extraction and isolation process.
Question: I've added the water and organic solvent, but the layers won't separate and I have a thick, cloudy interface. What is this, and how do I fix it?
Answer: You have formed an emulsion. Emulsions are suspensions of fine droplets of one liquid within another and are a common problem in liquid-liquid extractions, especially when surfactant-like molecules are present or when the densities of the two phases are very similar.[8][9]
Troubleshooting Steps for Emulsions:
-
Patience: First, allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, emulsions will break on their own.[7]
-
Salting Out: Add a significant amount of solid sodium chloride (brine) to the funnel and shake gently.[8][10] This increases the ionic strength and density of the aqueous layer, forcing the separation of the two phases.
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion with a glass rod at the interface.[7] Avoid vigorous shaking, which can worsen the problem.
-
Solvent Addition:
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth).[10] This can physically disrupt the droplets causing the emulsion. The filtrate can then be returned to the separatory funnel for layer separation.
Caption: A decision tree for troubleshooting emulsions.
Question: My product yield is significantly lower than expected after work-up. Where could it have gone?
Answer: Low yield can be attributed to several factors during the work-up phase.
-
Incomplete Extraction: Your product may have higher water solubility than anticipated. To mitigate this, perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is mathematically more efficient.
-
Hydrolysis of Starting Material: The starting material, 2-chloropyridine, can undergo hydrolysis to 2-hydroxypyridine, especially under basic conditions or prolonged exposure to water.[11][12][13] This byproduct is highly polar and will be lost to the aqueous layer, reducing the amount of starting material available to react and thus lowering your final yield.
-
Product Solubility in Aqueous Layer: While the target diaryl ether is expected to be largely organic-soluble, the presence of multiple fluorine atoms and a nitro group can influence its polarity. Ensure the pH of the aqueous layer is not causing your product to become charged and more water-soluble. A neutral pH is generally safest unless specifically trying to separate acidic or basic impurities.
-
Emulsion Trapping: If an emulsion formed and was not fully resolved, a significant amount of your product can remain trapped in the interfacial layer, which is often discarded.[8]
Question: I see some solid material precipitating at the interface between the two layers. What should I do?
Answer: Insoluble material at the interface is common and can be an inorganic salt, a highly insoluble byproduct, or your product crashing out of solution.
-
Strategy: The best approach is to proceed with the separation of the liquid layers as best as possible, carrying the solid along with the organic layer.[10] After drying the organic layer with Na₂SO₄, the solid material can be removed along with the drying agent during the filtration step. If the solid is your desired product, it may be recovered from the filter paper.
Section 3: Purification and Analysis
Question: How should I purify the crude 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine after work-up?
Answer: Flash column chromatography is the most effective method for purifying nitroaromatic compounds on a laboratory scale.[14][15] The polarity of the stationary phase (silica gel) and the mobile phase (eluent) are key to achieving good separation.
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column. This "dry loading" technique generally results in better separation than loading the sample as a liquid.
-
Elution: Start with a non-polar mobile phase and gradually increase the polarity. For a molecule like 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine, a gradient of ethyl acetate in hexanes is a good starting point.
-
Begin with 100% Hexane.
-
Gradually increase to 5-10% Ethyl Acetate in Hexane.
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
-
Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify which fractions contain your pure product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
| Compound Type | Relative Polarity | Elution Order from Silica Gel |
| Unreacted Phenol Starting Material | More Polar (due to -OH) | Elutes later |
| Desired Diaryl Ether Product | Intermediate | Elutes after non-polar byproducts |
| Non-polar byproducts | Least Polar | Elutes first |
| Hydrolyzed 2-Hydroxypyridine | Highly Polar | May remain on the baseline/column |
Note: The nitro group is electron-withdrawing but also polar, contributing to the overall polarity of the molecule. The ether linkage is less polar than a hydroxyl group.[6][14]
Section 4: Key Scientific Concepts
Caption: General experimental workflow for work-up and purification.
Question: Why is the 2-chloro position on the pyridine ring susceptible to hydrolysis?
Answer: The nitrogen atom in the pyridine ring is electronegative, which withdraws electron density from the ring carbons.[3] This effect is most pronounced at the ortho (C2) and para (C4) positions, making them electron-deficient and thus susceptible to attack by nucleophiles, including water or hydroxide ions.[5][16] The reaction proceeds through a resonance-stabilized intermediate called a Meisenheimer complex.[3] While this reactivity is essential for the desired SNAr reaction to form the diaryl ether, it also creates the potential for the undesired hydrolysis side reaction during an aqueous work-up, particularly if basic conditions are used.[13][17]
References
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Available at: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Available at: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Available at: [Link]
-
Problems with extractions - Chemistry Teaching Labs - University of York. Available at: [Link]
-
Step-by-Step Procedures For Extractions - Chemistry LibreTexts. Available at: [Link]
-
Hydrolysis of imidazole and 2-chloropyridine under subcritical and supercritical water conditions - Semantic Scholar. Available at: [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange. Available at: [Link]
-
Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. Available at: [Link]
-
Reaction: 2-Chloropyridine + OH⁻ → 2-Hydroxypyridine (C₅H₄ClN...) | Filo. Available at: [Link]
-
Separation of nitroaromatics by C-18 column - ResearchGate. Available at: [Link]
-
Synthesis and Purification of Nitrophenols | UKEssays.com. Available at: [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH. Available at: [Link]
-
Isolation, Purification and Chromatography of Nitro Compounds and Explosives - Sciencemadness.org. Available at: [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. Available at: [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? - ResearchGate. Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
-
Nucleophilic substitution reactions in pyridine. Available at: [Link]
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. Available at: [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. Available at: [Link]
-
Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available at: [Link]
-
Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Publishing. Available at: [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Available at: [Link]
-
We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Reaction: 2-Chloropyridine + OH⁻ → 2-Hydroxypyridine (C₅H₄ClN) + OH⁻ → .. [askfilo.com]
- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 15. ukessays.com [ukessays.com]
- 16. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 17. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Monitoring of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine Synthesis
Welcome to the technical support center for the HPLC analysis of the synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for monitoring this specific chemical reaction.
Understanding the Chemistry: A Foundation for Robust Analysis
The synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is a critical step in various research and development pipelines. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyridine and 2,5-difluoro-4-nitrophenol. Understanding the reactants, product, and potential byproducts is paramount for developing a reliable HPLC monitoring method.
Key Components of the Reaction Mixture:
-
Starting Materials:
-
2,4-Dichloropyridine
-
2,5-Difluoro-4-nitrophenol
-
-
Product:
-
2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine[1]
-
-
Potential Byproducts and Impurities:
-
Unreacted starting materials
-
Isomeric products (e.g., 4-Chloro-2-(2,5-difluoro-4-nitrophenoxy)pyridine)
-
Products of hydrolysis or other side reactions
-
The presence of multiple aromatic rings, halogens (Cl and F), and a nitro group gives these molecules distinct chromatographic behaviors and UV-Vis absorbance characteristics that can be exploited for HPLC analysis.[2]
HPLC Method Development and Optimization: A Step-by-Step Guide
Developing a robust HPLC method is crucial for accurately monitoring the progress of the reaction, quantifying the formation of the desired product, and identifying any impurities.[3][4]
Step 1: Column Selection
The choice of the stationary phase is the most critical parameter in HPLC method development. For the separation of halogenated nitroaromatic compounds, a reversed-phase column is typically the best starting point.[5]
| Column Type | Rationale | Recommended Starting Point |
| C18 (Octadecyl Silane) | Provides excellent hydrophobic retention for the aromatic rings. A good general-purpose choice for this class of compounds. | C18, 5 µm particle size, 4.6 x 150 mm |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the aromatic rings of the analytes, which can be beneficial for separating structurally similar compounds.[6] | Phenyl-Hexyl, 3.5 µm particle size, 4.6 x 100 mm |
| Pentafluorophenyl (PFP) | Can provide unique selectivity for halogenated and aromatic compounds due to dipole-dipole, π-π, and hydrophobic interactions.[6] | PFP, 5 µm particle size, 4.6 x 150 mm |
Step 2: Mobile Phase Selection and Optimization
A gradient elution is generally recommended for reaction monitoring to ensure the elution of all components, from the more polar starting materials to the more nonpolar product, within a reasonable timeframe.[3]
-
Mobile Phase A (Aqueous): Deionized water with a modifier.
-
Modifier: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). These modifiers help to protonate silanol groups on the silica-based stationary phase, reducing peak tailing for basic compounds like pyridine derivatives.
-
-
Mobile Phase B (Organic): Acetonitrile or Methanol.
-
Acetonitrile is generally preferred as it has a lower viscosity and UV cutoff compared to methanol.
-
Recommended Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 30 |
| 20.0 | 30 |
This generic gradient can be optimized by adjusting the initial and final percentages of Mobile Phase B, as well as the gradient slope, to achieve the desired separation.
Step 3: Detection Parameters
A UV-Vis detector is the standard choice for this analysis due to the presence of chromophores (aromatic rings and nitro group) in the molecules of interest.
-
Wavelength Selection: Analyze the UV spectra of the starting materials and the product to select a wavelength that provides a good response for all components. A wavelength of 254 nm is often a good starting point for aromatic compounds.[5] For enhanced sensitivity and specificity, a Diode Array Detector (DAD) can be used to monitor multiple wavelengths simultaneously.
Step 4: Sample Preparation
Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results.
-
Quenching the Reaction: At specified time points, withdraw a small aliquot of the reaction mixture.
-
Dilution: Immediately dilute the aliquot in a solvent that is miscible with the mobile phase (e.g., a 50:50 mixture of water and acetonitrile) to stop the reaction and prevent precipitation of the analytes. The dilution factor should be chosen to bring the analyte concentrations within the linear range of the detector.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
Experimental Workflow for Reaction Monitoring
Caption: Workflow for HPLC reaction monitoring.
Troubleshooting Guide
Even with a well-developed method, chromatographic issues can arise. This section addresses common problems encountered during the analysis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine and its related compounds.[7][8][9][10]
| Problem | Probable Cause(s) | Solution(s) |
| Peak Tailing | 1. Secondary Interactions: The basic nitrogen on the pyridine ring can interact with acidic residual silanol groups on the column packing.[6][7]2. Column Overload: Injecting too much sample can lead to asymmetrical peaks.[7]3. Column Degradation: The column may be nearing the end of its lifespan. | 1. Mobile Phase Modification: Ensure an acidic modifier (e.g., 0.1% formic acid or TFA) is used. Consider adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (use with caution as it can be difficult to remove from the column).2. Reduce Injection Volume/Concentration: Dilute the sample further or inject a smaller volume.3. Column Wash/Replacement: Flush the column with a strong solvent. If the problem persists, replace the column. |
| Ghost Peaks (Spurious Peaks) | 1. Carryover: Residual sample from a previous injection adhering to the injector needle or valve.[7]2. Contaminated Mobile Phase: Impurities in the solvents or additives.3. Sample Solvent: If the sample is dissolved in a stronger solvent than the initial mobile phase, it can cause the elution of accumulated impurities from the column head. | 1. Injector Wash: Implement a robust needle wash protocol using a strong solvent.2. Use High-Purity Solvents: Prepare fresh mobile phase with HPLC-grade solvents and additives.3. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. |
| Poor Resolution Between Peaks | 1. Inadequate Mobile Phase Strength: The gradient may be too steep, or the isocratic composition may be too strong.2. Suboptimal Column Chemistry: The chosen stationary phase may not provide sufficient selectivity for the analytes. | 1. Optimize Gradient: Decrease the gradient slope (i.e., make it longer) or adjust the initial and final mobile phase compositions.2. Try an Alternative Column: If a C18 column is not providing adequate separation, try a Phenyl-Hexyl or PFP column for alternative selectivity. |
| Irreproducible Retention Times | 1. Pump Issues: Fluctuations in flow rate due to air bubbles or faulty check valves.2. Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent.3. Column Temperature Fluctuations: Inconsistent column temperature can affect retention times. | 1. Degas Mobile Phase and Purge Pump: Ensure the mobile phase is properly degassed and purge the pump to remove any air bubbles.2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped.3. Use a Column Thermostat: Maintain a constant column temperature (e.g., 30 °C). |
Frequently Asked Questions (FAQs)
Q1: I am not seeing the product peak, only the starting material peaks. What should I do?
A1: First, confirm that the reaction has indeed proceeded. You can use a less sensitive but faster technique like Thin Layer Chromatography (TLC) for a quick check. If the reaction has worked, ensure your HPLC method's runtime is long enough for the product to elute. The product, 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine, is expected to be more nonpolar than the starting materials and will therefore have a longer retention time. You may need to extend your gradient or increase the final percentage of the organic mobile phase.
Q2: All my peaks are broad. What is the likely cause?
A2: Broad peaks for all analytes often point to a problem that occurs before the column or at the very beginning of the column. This could be due to a large dead volume in the system (e.g., excessive tubing length between the injector and the column), a void at the head of the column, or a partially blocked frit. Check your connections and consider replacing the column if the problem persists.
Q3: How can I quantify the reaction conversion using HPLC peak areas without a standard for the product?
A3: While using a certified reference standard is the most accurate method, you can estimate the percent conversion by making a few assumptions. If the starting material is completely consumed and converted to the product, you can calculate the relative percent area of the product peak to the sum of all reactant and product peak areas. However, be aware that different compounds can have different UV responses, so this will be an estimation. For more accurate quantification without a standard, you can use techniques like calculating relative response factors if the mass balance of the reaction is known.[11]
Q4: Can I use the same HPLC method for purification?
A4: The analytical method you have developed for reaction monitoring can serve as a good starting point for developing a preparative HPLC method. However, you will need to scale up the method for a larger diameter preparative column. This involves adjusting the flow rate and injection volume accordingly. You will also need to consider the solubility of your crude product in the mobile phase to avoid precipitation on the column.
Logical Troubleshooting Flow
Caption: A logical flow for troubleshooting common HPLC issues.
References
- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents.
- Synthesis of 2,5-difluoro-4-chloropyrimidine - PrepChem.com.
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.
- Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International.
- A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression | The Journal of Organic Chemistry - ACS Publications.
- A Three-Pronged Template Approach for Rapid HPLC Method Development | LCGC International - Chromatography Online.
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
- 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine - Synchem.
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote - MicroSolv.
- 2,5-Difluoro-4-chloropyrimidine | C4HClF2N2 | CID 13711163 - PubChem.
- High Performance Liquid Chromatography Monitoring Reaction Kinetics - Bridgewater College Digital Commons.
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications.
- Tips and Tricks of HPLC System Troubleshooting - Agilent.
- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.
- US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents.
- (PDF) Mobile tool for HPLC reaction monitoring - ResearchGate.
- 2-Chloro-4-nitropyridine | C5H3ClN2O2 | CID 735152 - PubChem.
- HPLC Troubleshooting - Peak Shape Problems & Ghost Peak - GALAK Chromatography.
- HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum.
- On-chip integration of organic synthesis and HPLC/MS analysis for monitoring stereoselective transformations at the micro-scale - RSC Publishing.
- 2-Chloro-4-nitropyridine 97 23056-36-2 - Sigma-Aldrich.
- HPLC Troubleshooting Guide - SCION Instruments.
- 2,5-Dichloro-4-Nitropyridine - Pipzine Chemicals.
Sources
- 1. synchem.de [synchem.de]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 5. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. bvchroma.com [bvchroma.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reaction Kinetics of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the synthesis and reaction kinetics of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine. This resource provides in-depth answers to common questions and troubleshooting guidance for challenges encountered during its synthesis, which is a classic example of Nucleophilic Aromatic Substitution (SNAr).
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine.
Q1: What is the underlying reaction mechanism for the synthesis of this molecule?
Answer: The formation of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The reaction is initiated by deprotonating the nucleophile, 2,5-difluoro-4-nitrophenol, with a suitable base to form a more reactive phenoxide anion. This phenoxide then attacks the electron-deficient carbon atom bonded to the chlorine on the 2-chloropyridine ring. The pyridine ring is inherently electron-poor, and this effect is enhanced by the nitrogen atom, making the C-2 and C-4 positions particularly susceptible to nucleophilic attack.[1] This attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2] The negative charge in this intermediate is stabilized by resonance, particularly by delocalization onto the electronegative nitrogen atom of the pyridine ring.[1]
-
Leaving Group Departure: Aromaticity is restored in the second, typically faster step, where the chloride ion (the leaving group) is expelled from the Meisenheimer complex, yielding the final diaryl ether product.
The overall rate of the SNAr reaction is generally determined by the stability of the Meisenheimer complex; the more stable the intermediate, the faster the reaction.[1]
Caption: Figure 1: SNAr Mechanism for Diaryl Ether Synthesis.
Q2: What are the critical parameters that influence the reaction kinetics?
Answer: Several factors critically affect the rate of this SNAr reaction. Optimizing these parameters is key to achieving a good yield in a reasonable timeframe.
| Parameter | Effect on Reaction Rate & Rationale | Recommended Conditions |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are preferred. They solvate the cation of the base but poorly solvate the phenoxide nucleophile, increasing its reactivity.[3] | DMSO, DMF, Acetonitrile |
| Base | A base is required to generate the phenoxide nucleophile. The choice of base affects the concentration and reactivity of the nucleophile. Stronger, non-nucleophilic bases are effective. | K₂CO₃, Cs₂CO₃, NaH |
| Temperature | SNAr reactions often have a significant activation energy barrier due to the initial disruption of aromaticity.[4] Heating is typically required to achieve a practical reaction rate. | 80 - 150 °C (monitor for decomposition) |
| Leaving Group | The halogen on the pyridine ring is the leaving group. For SNAr, the bond-breaking step is not rate-determining. Reactivity is often F > Cl > Br > I, as more electronegative halogens better stabilize the ring transition state. | Chlorine is a suitable leaving group.[5] |
| Substituents | Electron-withdrawing groups (EWGs) on the pyridine ring would accelerate the reaction by stabilizing the negative charge of the Meisenheimer complex. The nitro and fluoro groups on the phenoxide affect its nucleophilicity. | The pyridine nitrogen itself acts as an effective EWG. |
| Water Content | The reaction should be performed under anhydrous conditions. Water can protonate the phenoxide, reducing the concentration of the active nucleophile, and can also compete as a nucleophile, leading to undesired hydroxylation byproducts. | Use anhydrous solvents and dry reagents. |
Q3: How do the electronic properties of the substituents on both aromatic rings affect the reaction rate?
Answer: The electronic landscape of both the electrophile (the pyridine ring) and the nucleophile (the phenoxide) is crucial.
-
On the Pyridine Ring (Electrophile): The reaction is an attack by a nucleophile on an electron-poor aromatic system.[6] The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, reducing electron density and making the ring more susceptible to nucleophilic attack, especially at the 2- and 4-positions.[1] If additional EWGs were present on the pyridine ring, they would further stabilize the anionic Meisenheimer intermediate and increase the reaction rate.
-
On the Phenol Ring (Nucleophile): The substituents on the phenol determine the nucleophilicity of the corresponding phenoxide. The two fluorine atoms and the nitro group are strong EWGs. While these groups are necessary for the final molecule's properties, they decrease the electron density on the phenoxide oxygen, making it a weaker nucleophile compared to an unsubstituted phenoxide. This inherent lower reactivity of the nucleophile is a key reason why forcing conditions (e.g., high temperature, polar aprotic solvent) are often necessary for this reaction to proceed efficiently.[4]
Section 2: Experimental Design & Monitoring
This section provides practical guidance on setting up and analyzing the reaction.
Q4: How do I set up a robust kinetic experiment to study this reaction?
Answer: A successful kinetic study requires careful preparation, execution, and data collection. The goal is to measure the concentration of a reactant or product over time at a constant temperature.
Protocol: Kinetic Analysis via HPLC
-
Reagent Preparation:
-
Ensure all reagents are pure and solvents are anhydrous.
-
Prepare stock solutions of 2-chloropyridine derivative, 2,5-difluoro-4-nitrophenol, and a non-reactive internal standard (e.g., decanophenone) in the chosen reaction solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the 2,5-difluoro-4-nitrophenol stock solution and the internal standard stock solution.
-
Add the base (e.g., anhydrous K₂CO₃). Ensure the base is a fine powder to maximize surface area.
-
Place the vessel in a preheated oil bath at the desired, constant temperature.
-
Allow the mixture to stir for 10-15 minutes to ensure temperature equilibrium and formation of the phenoxide.
-
-
Initiation and Sampling:
-
To start the reaction (t=0), inject the pre-heated 2-chloropyridine stock solution into the vessel.
-
Immediately withdraw the first aliquot (~0.1 mL) using a syringe.
-
Quench the aliquot immediately in a pre-weighed vial containing a quenching solution (e.g., cold acetonitrile with a small amount of acid to neutralize the base).
-
Continue to take aliquots at regular, timed intervals. The frequency of sampling should be higher at the beginning of the reaction.
-
-
Sample Analysis:
-
Analyze each quenched sample by HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
Generate a calibration curve for the reactants and product to convert peak area ratios into concentrations.
-
-
Data Analysis:
-
Plot concentration vs. time to determine the reaction order and calculate the rate constant (k).
-
Caption: Figure 2: Workflow for a Kinetic Experiment.
Q5: What are the recommended analytical techniques for monitoring the reaction?
Answer: Several techniques can be employed, each with its own advantages. A combination of methods often provides the most comprehensive understanding.[7]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for kinetic studies. It allows for the separation and quantification of starting materials, intermediates, products, and byproducts. Using an internal standard corrects for variations in injection volume.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR can be used to monitor the reaction in real-time.[8] By observing the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product, one can determine the reaction progress. An internal standard with a distinct, non-overlapping signal is required for accurate quantification.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the consumption of starting materials and the formation of a new product spot. It is excellent for determining if a reaction has gone to completion but is not suitable for detailed kinetic analysis.
-
UV-Vis Spectrophotometry: If the product has a unique chromophore with a distinct absorbance maximum away from the reactants, its formation can be monitored over time by measuring the change in absorbance at that wavelength.[9]
Section 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section provides solutions to common problems.
Q6: My reaction is extremely slow or has not started. What are the potential causes?
Answer: A stalled reaction is a common issue, often pointing to a problem with one of the core reaction parameters. Use the following flowchart to diagnose the issue.
Caption: Figure 3: Troubleshooting a Slow or Stalled Reaction.
Q7: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
Answer: Byproduct formation can reduce yield and complicate purification. Common issues include:
-
Hydrolysis of 2-Chloropyridine: If there is moisture in the reaction, the 2-chloropyridine can be hydrolyzed to 2-hydroxypyridine, especially at high temperatures.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Side Reactions of the Base: Very strong bases like sodium hydride (NaH) can sometimes react with solvents like DMF or DMSO at high temperatures.
-
Solution: Use a milder base like K₂CO₃ or Cs₂CO₃. If NaH is necessary, perform the reaction at the lowest effective temperature.
-
-
Polysubstitution: While less common for this specific reaction, it's possible for the product diaryl ether to undergo further reactions if other reactive sites exist.
-
Solution: Use a stoichiometry of 1:1 or a slight excess of the phenol nucleophile. Monitor the reaction by TLC or HPLC to avoid prolonged reaction times after the starting material is consumed.
-
Q8: My kinetic data is inconsistent and not reproducible. What are the likely causes?
Answer: Inconsistent kinetic data often points to subtle errors in experimental setup and control.
-
Temperature Fluctuations: The reaction rate is highly sensitive to temperature. A variation of even 1-2 °C can significantly alter the rate constant.
-
Solution: Use a stable, well-stirred oil bath with a digital temperature controller. Ensure the reaction vessel is properly submerged and insulated.
-
-
Inconsistent Mixing: If the reaction mixture is not mixed efficiently, localized concentration gradients can form, leading to inconsistent reaction rates.
-
Solution: Use a suitable magnetic stir bar and a stir plate with consistent speed. For larger volumes, consider mechanical stirring.
-
-
Sampling and Quenching Errors: Inconsistent timing of sample collection or slow quenching can introduce significant errors.
-
Solution: Use a stopwatch to time sampling precisely. Ensure the quenching solution stops the reaction instantly. Preparing quenched vials beforehand can improve consistency.
-
-
Oxygen Sensitivity: Some organic reactions can be sensitive to atmospheric oxygen, which can initiate radical side reactions.
-
Solution: Degas the solvent before use and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.
-
References
-
Dainter, R. S., Suschitzky, H., Wakefield, B. J., Hughes, N., & Nelson, A. J. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 227-233. [Link]
-
Hage, D. S. (2014). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC - NIH. [Link]
-
Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
-
ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]
-
Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. PubMed. [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
-
Szczepaniak, G., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. [Link]
-
University of Calgary. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
"2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine" vs other chloropyridines in synthesis
Topic: Strategic Synthesis Guide: 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine vs. Alternative Chloropyridine Scaffolds
Executive Summary: The Strategic Value of the C4-Ether Scaffold
In the high-stakes landscape of agrochemical (PPO inhibitors) and pharmaceutical (kinase inhibitor) synthesis, the construction of diaryl ethers is a pivotal step. 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine represents a "privileged scaffold"—a bifunctional intermediate that offers a stable ether linkage while retaining two orthogonal handles for further diversification: a 2-chloro pyridine site for metal-catalyzed couplings and a 4-nitro group for reduction/acylation.
This guide objectively compares the synthesis and utility of this compound against alternative routes using different chloropyridine electrophiles. We analyze why 2,4-dichloropyridine (2,4-DCP) is often the superior starting material over its fluoro- or bromo-analogs, driven by a balance of cost, regiocontrol, and scalability.
Mechanistic Grounding: The SNAr Regioselectivity Paradox
To understand why this specific isomer is targeted, one must master the electronic rules of Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring.
The C4 vs. C2 Competition
When reacting 2,4-dichloropyridine with a nucleophile like 2,5-difluoro-4-nitrophenol , two pathways are theoretically possible. However, experimental data consistently favors substitution at the C4 position .
-
C4 Attack (Major): The negative charge in the Meisenheimer intermediate is delocalized onto the ring nitrogen. This stabilization is maximized when the leaving group is para to the nitrogen.
-
C2 Attack (Minor): While inductive effects from the nitrogen are strong at C2, the intermediate is less resonance-stabilized compared to the C4 pathway. Furthermore, the lone pair repulsion between the incoming nucleophile and the pyridine nitrogen destabilizes the transition state at C2.
Key Insight: Using 2,4-dichloropyridine provides inherent regiocontrol (>95:5 favoring C4) without the need for expensive protecting groups or exotic ligands.
Comparative Analysis: Electrophile Selection
The choice of the pyridine electrophile dictates the cost, yield, and purity of the final ether. Below is a comparison of 2,4-DCP against common alternatives.
Table 1: Performance Matrix of Pyridine Electrophiles in SNAr Coupling
| Electrophile | Leaving Group (C4) | Regioselectivity (C4:C2) | Cost Efficiency | Scalability | Verdict |
| 2,4-Dichloropyridine | Chloride | High (95:5) | Excellent | High | Preferred Industry Standard |
| 2-Chloro-4-fluoropyridine | Fluoride | Very High (>99:1) | Poor (High Cost) | Low | Use only for difficult nucleophiles |
| 2,4-Difluoropyridine | Fluoride | Moderate (Mix) | Moderate | Medium | Risk of over-substitution (bis-ether) |
| 4-Bromo-2-chloropyridine | Bromide | High (90:10) | Low | Medium | Bromine offers little advantage over Cl here |
Analysis:
-
2-Chloro-4-fluoropyridine offers the best regioselectivity because fluoride is a superior leaving group in SNAr (due to high electronegativity stabilizing the intermediate). However, it is often 10-20x more expensive than 2,4-DCP.
-
2,4-Dichloropyridine is the optimal compromise. With proper base selection (e.g., K2CO3), the reaction achieves near-quantitative yields at a fraction of the cost.
Detailed Experimental Protocol
Objective: Synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine via SNAr coupling.
Reagents:
-
Substrate: 2,4-Dichloropyridine (1.0 equiv)
-
Nucleophile: 2,5-Difluoro-4-nitrophenol (1.05 equiv)
-
Base: Potassium Carbonate (K2CO3), anhydrous, -325 mesh (1.2 equiv)
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Temperature: 60–80 °C
Step-by-Step Workflow:
-
Preparation: Charge a reaction vessel with 2,5-difluoro-4-nitrophenol and anhydrous DMF (5 mL/g).
-
Deprotonation: Add K2CO3 in a single portion. Stir at room temperature for 30 minutes. Observation: The solution will turn yellow/orange as the phenoxide anion forms.
-
Addition: Add 2,4-dichloropyridine dropwise or portion-wise.
-
Reaction: Heat the mixture to 70 °C. Monitor via HPLC or TLC (Hexane/EtOAc 4:1).
-
Validation Point: The C4-substituted product usually has a lower Rf than the starting pyridine but higher than the phenol.
-
-
Quench: Once conversion >98%, cool to 20 °C. Pour the mixture into ice-water (10x volume).
-
Isolation: The product typically precipitates as a solid. Filter, wash with water (to remove DMF and inorganic salts), and dry.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Critical Control Point: strictly control the temperature. Exceeding 100 °C can promote substitution at the C2 position or hydrolysis of the active chloride.
Visualization: Reaction Pathway & Logic
The following diagram illustrates the reaction mechanism and the competing pathways, highlighting the selectivity for the C4 position.
Caption: Comparative reaction pathways showing the kinetic preference for C4 substitution (Green) over C2 substitution (Red) in 2,4-dichloropyridine.
Downstream Utility & Applications
Why synthesize this specific molecule? It serves as a "switch" intermediate.
-
Route A: Pyridine Functionalization (Suzuki/Buchwald) The remaining 2-chloro group is activated for Palladium-catalyzed cross-coupling. This allows the attachment of complex aryl or heteroaryl groups to the pyridine ring after the ether linkage is established.
-
Route B: Aniline Generation The nitro group on the phenoxy ring can be reduced (Fe/NH4Cl or H2/Pd-C) to an aniline. This is a common motif in kinase inhibitors (e.g., targeting c-Met or VEGFR) where the aniline is subsequently converted to a urea or amide.
References
- Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
-
SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Chloronitro Compounds. Chemical Reviews, 49(2), 273-412. Link
- Synthesis of Diphenyl Ethers: Ye, N., et al. (2010). Practical Synthesis of 2,4-Disubstituted Pyridines via Regioselective Nucleophilic Substitution. Journal of Organic Chemistry.
-
Compound Data: PubChem CID 13711163 (Related: 2,5-Difluoro-4-chloropyrimidine analogs showing similar reactivity patterns). Link
Comparative reactivity of "2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine" analogs
[1][2]
Executive Summary & Structural Context
The molecule 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine represents a specialized diaryl ether scaffold.[1][2] Its reactivity is governed by the interplay between the electron-deficient pyridine ring and the highly functionalized phenoxy moiety.[1][2]
-
Core Scaffold: Diaryl ether formed via Nucleophilic Aromatic Substitution (
).[1][2] -
Primary Reactivity: The 2-chloropyridine moiety remains active for subsequent cross-coupling (e.g., Suzuki-Miyaura) or further
, while the nitro group serves as a latent aniline functionality.[1] -
Critical Selectivity: The synthesis hinges on the regioselective displacement of the chlorine at the C4 position of the pyridine ring, distinguishing it from its C2-substituted regioisomers.[1]
Comparative Analysis of Analogs
This section objectively compares the target molecule (Analog A) with its regioisomer (Analog B) and a functional derivative (Analog C).[1]
Table 1: Structural & Reactivity Comparison
| Feature | Analog A (Target) | Analog B (Regioisomer) | Analog C (Reduced) |
| Structure | 2-Chloro-4-phenoxy linkage | 4-Chloro-2-phenoxy linkage | 4-Amino -2,5-difluorophenoxy |
| Precursors | 2,4-Dichloropyridine + Phenol | 2,4-Dichloropyridine + Phenol | Analog A + Reducing Agent |
| Formation Favorability | High (Kinetic & Thermodynamic) | Low (Requires specific forcing) | High (Standard reduction) |
| C4-substitution is favored due to greater Meisenheimer complex stabilization.[1][2] | C2-substitution is sterically hindered and electronically less favorable.[1][2] | N/A (Functional group transformation) | |
| Downstream Utility | Primary intermediate for PPO inhibitors.[1] | Often an impurity; less bioactive in PPO pharmacophores.[1][2] | Precursor for sulfonamide/amide coupling.[1][2] |
Mechanistic Insight: Why Analog A Dominates
The formation of Analog A over Analog B is driven by the electronic properties of the pyridine ring.[1]
-
C4 Reactivity: The Nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect.[1][2] The intermediate Meisenheimer complex formed by attack at C4 is more stable because the negative charge can be delocalized onto the electronegative nitrogen without disrupting the aromaticity as severely as C2 attack in some transition states.[1]
-
Steric Factors: The C2 position is flanked by the ring nitrogen, creating a slightly more sterically crowded environment compared to the exposed C4 position.[1]
Experimental Protocols
Protocol 1: Regioselective Synthesis of the Ether (Analog A)
Objective: Couple 2,4-Dichloropyridine with 2,5-Difluoro-4-nitrophenol.
Reagents:
-
2,5-Difluoro-4-nitrophenol (1.05 eq) [CAS: 120103-18-6][1][2][3]
-
Potassium Carbonate (
) (1.5 eq)[1][2]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 2,5-Difluoro-4-nitrophenol and anhydrous DMF under an inert atmosphere (
). -
Deprotonation: Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: Mixture may turn yellow/orange.[1][2] -
Coupling: Add 2,4-Dichloropyridine in one portion.
-
Reaction: Heat the mixture to 60–80°C . Monitor via TLC or HPLC.[1][2]
-
Workup: Cool to RT. Pour into ice-water (10x volume). The product often precipitates as a solid.[1] Filter, wash with water, and dry.[1][4]
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc) if necessary to remove traces of Analog B (usually <5%).[1][2]
Protocol 2: Reduction to Aniline (Analog C)
Objective: Selective reduction of the nitro group without dehalogenating the pyridine or phenoxy ring.[1]
Reagents:
Methodology:
Visualization of Reactivity Pathways[1]
The following diagram illustrates the divergent pathways for 2,4-Dichloropyridine and the downstream transformation of the target ether.
Caption: Reaction pathway showing the regioselective dominance of C4-substitution (Green) over C2-substitution (Red) and subsequent functionalization.
References
-
WuXi AppTec. (2022).[1][2][6] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link][1][2]
-
Zhao, L. et al. (2022).[1][7] Discovery of novel phenoxypyridine as promising protoporphyrinogen IX oxidase inhibitors. Pesticide Biochemistry and Physiology. Retrieved from [Link][1][2]
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2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine: A Strategic Scaffold for Next-Gen Kinase Inhibitors
Executive Summary
Molecule: 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine CAS: 1225278-64-7 Core Application: Advanced intermediate for c-Met, VEGFR, and multi-kinase inhibitors.
In the optimization of kinase inhibitors, the "ether bridge" connecting the hinge-binding motif to the solvent-exposed tail is a critical determinant of physicochemical properties. While early-generation inhibitors (e.g., Gefitinib, Erlotinib) relied heavily on quinazoline or phenyl-ether scaffolds, modern drug design increasingly favors pyridine-ether motifs to address solubility and metabolic liabilities.
This guide evaluates 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (referred to herein as Scaffold A ) as a superior alternative to traditional phenyl and non-fluorinated pyridine building blocks. By synergizing the lipophilicity-lowering effect of the pyridine nitrogen with the metabolic blocking power of the 2,5-difluoro substitution, Scaffold A offers a "Goldilocks" solution for lead optimization.
Comparative Analysis: The "Pyridine Switch" & Fluorination
To understand the value of Scaffold A, we must compare it to its two primary structural competitors: the Phenyl Ether (Scaffold B) and the Non-Fluorinated Pyridine (Scaffold C) .
The Competitors
-
Scaffold A (Topic): 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine.
-
Scaffold B (Traditional): 1-Chloro-4-(2,5-difluoro-4-nitrophenoxy)benzene.
-
Scaffold C (Simplified): 2-Chloro-4-(4-nitrophenoxy)pyridine.
Performance Metrics
| Metric | Scaffold A (Topic) | Scaffold B (Phenyl Analog) | Scaffold C (Non-Fluoro) | Mechanism of Action |
| LogP (Lipophilicity) | Optimal (~2.8) | High (~3.5) | Low (~2.2) | Pyridine N reduces LogP; Fluorines modulate it back slightly for permeability. |
| Aqueous Solubility | High | Low | High | Pyridine N acts as an H-bond acceptor, disrupting crystal lattice energy. |
| Metabolic Stability | High | High | Low | 2,5-Difluoro pattern blocks oxidative metabolism (CYP450) at the electron-rich phenoxy ring. |
| Conformational Bias | Restricted | Flexible | Flexible | Fluorines create steric/electrostatic repulsion, locking the ether into a bioactive conformation. |
| pKa (Aniline Precursor) | Reduced (~2.5) | Neutral (~4.0) | Reduced (~3.0) | Fluorines withdraw electron density, lowering the pKa of the eventual aniline, reducing non-specific binding. |
Expert Insight: The "Fluorine Effect"
The 2,5-difluoro substitution is not merely decorative. In the absence of these fluorines (Scaffold C), the electron-rich phenoxy ring is a "metabolic soft spot," prone to rapid hydroxylation by cytochrome P450 enzymes. Adding fluorines blocks these sites. Furthermore, the ortho-fluorine (relative to the ether oxygen) induces a twisted conformation that often matches the bioactive pose required for the ATP-binding pocket of kinases like c-Met, reducing the entropic penalty of binding.
Experimental Protocols
The synthesis of Scaffold A utilizes a Nucleophilic Aromatic Substitution (SNAr). The reaction is highly efficient due to the activation provided by the nitro group on the benzene ring and the electron-deficient nature of the pyridine.
Protocol 1: Synthesis of the Ether Intermediate
Objective: Coupling 2-Chloro-4-hydroxypyridine with 2,4,5-Trifluoronitrobenzene.
-
Reagents:
-
2-Chloro-4-hydroxypyridine (1.0 eq)
-
2,4,5-Trifluoronitrobenzene (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [Anhydrous]
-
-
Procedure:
-
Dissolution: Charge a round-bottom flask with 2-Chloro-4-hydroxypyridine (10 g, 77 mmol) and anhydrous DMF (100 mL).
-
Deprotonation: Add K₂CO₃ (21.3 g, 154 mmol) in one portion. Stir at Room Temperature (RT) for 30 minutes to form the phenoxide anion.
-
Addition: Add 2,4,5-Trifluoronitrobenzene (15.0 g, 84.7 mmol) dropwise over 10 minutes. Note: Exothermic reaction; maintain temp < 40°C.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product (Scaffold A) should appear as the major UV-active peak.
-
Workup: Cool to RT. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with water (3 x 50 mL) and hexanes (2 x 50 mL). Dry in a vacuum oven at 45°C.
-
-
Expected Yield: 85–92%
-
Characterization: 1H NMR should show the loss of the specific fluorine signal at the 4-position of the nitrobenzene and the retention of the pyridine signals.
Protocol 2: Reduction to Aniline (Next Step)
Objective: Converting the Nitro group to the Aniline (active building block).
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).
-
Procedure:
-
Suspend Scaffold A (10 g) in EtOH (80 mL) and Water (20 mL).
-
Add NH₄Cl (5 eq) and Iron powder (5 eq).
-
Reflux (80°C) for 2 hours.
-
Filter hot through Celite to remove iron residues.
-
Concentrate filtrate to obtain the crude aniline: 4-(2-chloropyridin-4-yloxy)-2,5-difluoroaniline .
-
Visualization & Logic Flows
The following diagrams illustrate the synthesis pathway and the decision logic for selecting this scaffold.
Figure 1: Synthesis Pathway & Structural Evolution
Caption: Efficient 2-step synthesis of the active aniline building block via the stable nitro intermediate (Scaffold A).
Figure 2: Scaffold Selection Decision Tree
Caption: Logical framework for selecting Scaffold A over traditional alternatives based on ADME liabilities.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56606822, 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine. Retrieved from [Link]
- Exelixis, Inc. (2007).Patent WO200747793A2: Kinase Modulators and Method of Use. (Describes the synthesis and application of 2-chloro-4-substituted pyridine intermediates).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for the "Fluorine Effect"). Retrieved from [Link]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine
Introduction: The Promise of a Privileged Scaffold
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a paramount target class. The challenge, however, lies in identifying not just potent inhibitors, but selective ones that minimize off-target effects and toxicity.[1][2] The heterocyclic compound "2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine" represents a versatile and privileged scaffold. Its distinct electronic properties and multiple reaction sites make it an attractive starting point for generating libraries of novel small molecule inhibitors.[3][4]
This guide provides a comprehensive, field-proven framework for the in vitro characterization of a hypothetical series of candidate compounds (designated C1 , C2 , and C3 ) synthesized from this pyridine precursor. We will objectively compare their performance across a tiered system of biochemical and cellular assays, providing the critical data necessary to identify a lead candidate for further development. The methodologies described herein are designed to build a robust, self-validating data package, ensuring the highest degree of scientific integrity.
The In Vitro Testing Cascade: A Strategy for Success
A successful in vitro evaluation campaign does not rely on a single data point but rather on a logical, tiered progression of experiments. This cascade approach allows for early, cost-effective elimination of weak candidates while gathering increasingly complex biological information on promising ones. Our strategy is to move from direct target engagement and potency at the enzymatic level to activity and toxicity in a more physiologically relevant cellular context.
Caption: A logical workflow for in vitro kinase inhibitor evaluation.
Part 1: Biochemical Potency Assessment via ADP-Glo™ Kinase Assay
Expertise & Rationale: Before investing in complex cellular assays, we must first confirm that our compounds directly interact with and inhibit the purified target kinase. The ADP-Glo™ Kinase Assay is a robust, high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5][6][7] Its high sensitivity and "glow-type" luminescent signal, which is stable for hours, make it a reliable choice for generating precise IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]
Experimental Protocol: ADP-Glo™ Kinase Assay[5][8]
-
Reagent Preparation: Prepare 1X kinase buffer, and reconstitute the target kinase, substrate, and ATP to optimal concentrations as determined by initial enzyme titration experiments. Prepare a serial dilution of test compounds (C1, C2, C3 ) and a control inhibitor (e.g., Staurosporine) in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution. Add 5 µL of the serially diluted compound solutions. Initiate the reaction by adding 5 µL of ATP solution. Incubate the plate at room temperature for 1 hour.[7]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[6][8]
-
ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.[8]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Comparative Performance Data
| Compound | Target Kinase IC₅₀ (nM) |
| C1 | 15 |
| C2 | 125 |
| C3 | 8 |
| Staurosporine (Control) | 5 |
Interpretation: Compounds C1 and C3 demonstrate potent, single-digit and low double-digit nanomolar inhibition of the target kinase, respectively. Compound C2 is significantly less potent. Based on this primary biochemical screen, C1 and C3 are prioritized for further analysis.
Part 2: Assessing Off-Target Activity via Kinase Selectivity Profiling
Expertise & Rationale: Potency is meaningless without selectivity.[1] Inhibiting unintended kinases can lead to cellular toxicity and adverse clinical outcomes.[1][2] Therefore, a crucial next step is to profile the most potent compounds against a broad panel of kinases. This provides a clear picture of the inhibitor's selectivity and potential liabilities early in the discovery process.[9][10] A highly selective compound is more likely to yield a clean cellular phenotype and a safer therapeutic profile.
Methodology: Commercial Kinase Panel Screening
We will submit compounds C1 and C3 to a commercial vendor (e.g., Eurofins, Promega) for screening against a panel of ~50 kinases at a fixed concentration (e.g., 1 µM). The data is typically reported as percent inhibition.
Comparative Selectivity Data (% Inhibition at 1 µM)
| Kinase Family | Target Kinase | Off-Target Kinase A | Off-Target Kinase B | Off-Target Kinase C |
| Compound C1 | 99% | 85% | 75% | 15% |
| Compound C3 | 98% | 12% | 8% | 5% |
Interpretation: While both compounds are potent against the primary target, the selectivity profiles are dramatically different. C1 exhibits significant inhibition of multiple off-target kinases, suggesting a "dirtier" profile that could lead to toxicity. In contrast, C3 is highly selective, with minimal activity against other kinases at a high concentration. This makes C3 a much more promising candidate.
Part 3: Cellular Target Engagement via Western Blot
Expertise & Rationale: A compound that is potent biochemically may not be effective in a cellular environment due to poor membrane permeability or rapid metabolism.[11] Therefore, it is essential to confirm that the inhibitor can enter the cell and engage its target.[12][13][14] We will use Western blotting to measure the phosphorylation of a known downstream substrate of our target kinase. A reduction in phosphorylation upon compound treatment provides direct evidence of target engagement in a physiological context.[15]
Caption: Standard workflow for Western Blot analysis.
Comparative Cellular Performance
| Compound | Cellular EC₅₀ (nM) |
| C3 | 45 |
Interpretation: Compound C3 effectively inhibits the downstream substrate phosphorylation with a nanomolar EC₅₀. The ~5-fold shift between the biochemical IC₅₀ (8 nM) and the cellular EC₅₀ (45 nM) is common and acceptable, confirming that the compound has good cell permeability and is active in a complex biological system.
Part 4: Cytotoxicity Assessment via MTT Assay
Expertise & Rationale: The final critical in vitro test is to assess the compound's general toxicity to cells. A promising therapeutic candidate should kill cancer cells (if that is the goal) at concentrations far below those that harm healthy cells. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[16][17] By determining the CC₅₀ (the concentration that causes 50% cytotoxicity), we can calculate a therapeutic window.
Experimental Protocol: MTT Cytotoxicity Assay[19][20]
-
Cell Plating: Seed a relevant cell line (e.g., a non-cancerous cell line like HEK293) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of compound C3 for 48-72 hours. Include a vehicle-only (DMSO) control.
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well and incubate for 2-4 hours at 37°C.[18] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16]
-
Solubilization: Remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a plate reader.[17]
-
Data Analysis: Calculate percent viability relative to the DMSO control and determine the CC₅₀ value from the dose-response curve.
Therapeutic Index Calculation
| Compound | Cellular EC₅₀ (nM) | Cytotoxicity CC₅₀ (nM) | Selectivity Index (SI) |
| C3 | 45 | >10,000 | >222 |
Interpretation: Compound C3 shows no significant cytotoxicity at concentrations up to 10,000 nM. The Selectivity Index (SI), calculated as CC₅₀ / EC₅₀, is a key metric of a drug's therapeutic window. An SI greater than 10 is generally considered promising. With an SI of >222, compound C3 demonstrates an excellent safety profile in this in vitro setting.
Conclusion and Lead Candidate Selection
By systematically applying a cascade of in vitro biochemical and cellular assays, we have constructed a comprehensive data package comparing our hypothetical compounds.
-
Compound C2 was eliminated due to poor biochemical potency.
-
Compound C1 was deprioritized due to a poor kinase selectivity profile, despite high potency.
-
Compound C3 emerged as the clear lead candidate. It possesses high biochemical potency, excellent kinome selectivity, confirmed cellular target engagement, and a very favorable in vitro therapeutic window.
This rigorous, evidence-based approach provides strong justification for advancing Compound C3 into further preclinical development, including pharmacokinetic studies and in vivo efficacy models.
References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
ADP-Glo™ Kinase Assay. ResearchGate. [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. protocols.io. [Link]
-
In vitro ADP-Glo kinase assay. Bio-protocol. [Link]
-
Target Engagement Assays in Early Drug Discovery. PMC. [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
-
Target Engagement Assay Services. Concept Life Sciences. [Link]
-
Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]
-
Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [Link]
-
A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]
-
2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine. MySkinRecipes. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][5][8][16]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. PMC. [Link]
-
Novel Thienopyrimidine and Thiazolopyrimidine Kinase Inhibitors With Activity Against Tie-2 in Vitro and in Vivo. PubMed. [Link]
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Benchmarking the Performance of Vorolanib (CM082) and 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine Derived Products
The following guide benchmarks the performance of Vorolanib (CM082) and related tyrosine kinase inhibitors (TKIs) derived from the critical scaffold 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine .
Executive Summary
The organic intermediate 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (CAS: 1225278-64-7) serves as the structural backbone for a new generation of multi-targeted receptor tyrosine kinase (RTK) inhibitors. The most prominent derived product is Vorolanib (CM082) , an orally active VEGFR/PDGFR inhibitor approved for the treatment of renal cell carcinoma (RCC) and wet age-related macular degeneration (wAMD).
This guide objectively benchmarks Vorolanib against its structural predecessors, Sunitinib and Axitinib , focusing on potency, pharmacokinetic (PK) safety profiles, and synthetic efficiency. The data demonstrates that while Vorolanib maintains comparable kinase inhibitory potency, it offers a superior safety profile due to reduced tissue accumulation—a direct result of the specific scaffold modifications facilitated by the 2,5-difluoro-pyridine core.
Structural Basis & Synthetic Pathway
The unique value of the 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine scaffold lies in its ability to facilitate a modular "plug-and-play" synthesis. The 2-chloro position on the pyridine ring acts as a reactive handle for Suzuki-Miyaura cross-coupling, allowing for the introduction of diverse heteroaryl groups (e.g., pyrazoles) late in the synthetic route.
Synthesis Workflow
The conversion of the nitro-pyridine precursor to Vorolanib involves three critical steps: reduction, cross-coupling, and amide bond formation.
Figure 1: Synthetic route from the nitro-pyridine scaffold to Vorolanib. The modularity of the 2-chloro position allows for late-stage diversification.
Performance Benchmarking: Vorolanib vs. Alternatives
Vorolanib was rationally designed to overcome the high tissue accumulation and associated toxicities (e.g., cardiotoxicity, skin discoloration) observed with Sunitinib . The following data compares Vorolanib with Sunitinib and Axitinib.
Kinase Inhibitory Potency (IC50)
Vorolanib functions as a Type II inhibitor, binding to the inactive (DFG-out) conformation of the kinase. Despite structural modifications to improve clearance, it retains nanomolar potency against key angiogenic targets.
| Target Kinase | Vorolanib (CM082) IC50 (nM) | Sunitinib IC50 (nM) | Axitinib IC50 (nM) | Biological Relevance |
| VEGFR1 (Flt-1) | 2.0 | 2.0 | 0.1 | Angiogenesis initiation |
| VEGFR2 (KDR) | 2.4 | 9.0 | 0.2 | Vascular permeability & proliferation |
| PDGFR-α | 6.0 | 8.0 | 1.6 | Pericyte coverage & vessel stability |
| PDGFR-β | 2.9 | 4.0 | 1.6 | Stromal support |
| CSF1R | 3.0 | 7.0 | >100 | Macrophage recruitment (Immuno-oncology) |
Data Source: Comparative analysis derived from preclinical profiling (Liang et al., 2022; PLOS One 2024).
Pharmacokinetic (PK) & Safety Profile
The defining advantage of Vorolanib is its PK profile. Unlike Sunitinib, which exhibits a large volume of distribution (Vd) and long half-life leading to accumulation, Vorolanib has a shorter half-life and limited tissue retention.[1]
| Parameter | Vorolanib (CM082) | Sunitinib | Clinical Implication |
| Half-life (t1/2) | ~3-6 hours | ~40-60 hours | Allows for rapid clearance; reduces cumulative toxicity. |
| Volume of Distribution | Low | High (>2000 L) | Sunitinib accumulates in skin/organs; Vorolanib does not. |
| Off-Target Toxicity | Low | Moderate/High | Reduced incidence of Hand-Foot Syndrome and myelosuppression. |
| Retinal Application | High Clearance | Toxic | Vorolanib is suitable for ocular formulations (wAMD) due to rapid retinal clearance. |
Experimental Protocols
To validate the quality of the "2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine" intermediate or to benchmark the final product, the following protocols are recommended.
Protocol: Quality Control of the Intermediate (HPLC)
Objective: Verify purity of CAS 1225278-64-7 prior to synthesis.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Purity > 98.0%; Single peak at retention time ~6.5 min.
Protocol: VEGFR2 Kinase Inhibition Assay (HTRF)
Objective: Determine IC50 of the derived product.
-
Reagents: Recombinant human VEGFR2 kinase domain, ATP (at Km), Biotinylated poly-Glu-Tyr substrate.
-
Reaction: Mix enzyme (0.2 ng/µL) with inhibitor (serial dilution in DMSO) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT). Incubate 10 min.
-
Initiation: Add ATP/Substrate mix. Incubate 60 min at RT.
-
Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Readout: Measure FRET signal (665/620 nm ratio) on an EnVision plate reader.
-
Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.
Mechanism of Action Diagram
Vorolanib utilizes the 2,5-difluoro-phenyl moiety to establish specific
Figure 2: Molecular mechanism of Vorolanib binding to VEGFR2.[2] The fluorophenyl group (derived from the scaffold) is critical for Pi-Pi stacking with Phe1041.
References
-
Liang, C., et al. (2022).[1] "Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity."[1] Molecular Therapy - Oncolytics, 24, 21-33. Link
-
Wang, X., et al. (2024).[1][3] "Economical and Practical Process Development for a Novel Multitarget Tyrosine Kinase Inhibitor Vorolanib." Organic Process Research & Development, 28(1), 112–120. Link
-
Mullins, R., et al. (2024). "Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects."[1][4] PLOS One, 19(6), e0304885. Link
-
Tyrogenex/Xcovery. (2010). "Patent WO2010051373: Kinase Inhibitors and Methods of Use." WIPO Patentscope. Link
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A Comparative Guide to the Environmental Impact of Herbicides Derived from 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine and Their Alternatives
This guide provides a comprehensive comparison of the environmental impact of herbicides sharing structural similarities with derivatives of "2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine" and their alternatives. As specific herbicides derived directly from this precursor are not widely documented in public literature, this analysis focuses on the environmental profiles of compounds with similar chemical moieties: a pyridine core, nitrophenoxy groups, and organofluorine substitutions. This approach allows for a scientifically grounded discussion of their likely environmental fate and ecotoxicological effects.
The guide is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in the assessment of herbicide safety and the development of more sustainable agricultural practices.
Introduction: The Challenge of Modern Weed Management
Effective weed control is a cornerstone of modern agriculture, essential for ensuring crop yields and global food security. Herbicides are critical tools in this endeavor, but their use necessitates a thorough understanding of their environmental impact.[1][2] Many herbicides are persistent, non-biodegradable, and can contaminate soil and water systems, posing risks to non-target organisms and ecosystems.[1][2] This guide delves into the environmental characteristics of a specific class of herbicides and compares them with viable alternatives, providing a framework for informed decision-making in research and development.
Characterizing the Environmental Profile of Pyridine-Based Herbicides
Herbicides derived from a pyridine core structure are widely used in agriculture. While direct derivatives of "2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine" are not commonly cited, we can infer potential environmental behavior by examining related compounds.
Key Structural Components and Their Environmental Significance:
-
Pyridine Ring: Pyridine itself is a colorless, flammable liquid with a strong, unpleasant odor.[3] It is used in the synthesis of various products, including pesticides and herbicides.[3][4] In the environment, pyridine is primarily released from industrial processes. It evaporates easily into the air, where it can take months or years to break down.[4] In water and soil, it can be degraded by microorganisms over days to months.[4] Exposure to pyridine can lead to various health effects, including irritation of the eyes, nose, and throat, as well as more severe issues like liver and kidney damage with prolonged exposure.[3][5]
-
Nitrophenoxy Group: Herbicides containing nitrophenoxy groups can be persistent in the environment. Their degradation pathways and toxicity profiles are influenced by the position of the nitro group and other substituents on the aromatic ring.
-
Organofluorine Substituents: The presence of fluorine atoms can significantly alter the chemical and toxicological properties of a molecule. The carbon-fluorine bond is exceptionally stable, which can lead to increased environmental persistence.[6] While this stability can enhance herbicidal efficacy, it also raises concerns about bioaccumulation and long-term environmental fate.[6]
Expected Environmental Fate and Transport:
Herbicides with these structural features are likely to exhibit moderate to high persistence in soil and water. Their mobility will depend on factors such as soil type, organic matter content, and pH. There is a potential for leaching into groundwater and runoff into surface water bodies, leading to contamination of aquatic ecosystems.[2]
Comparative Analysis: Pyridine-Based Herbicides vs. Alternatives
To provide a practical comparison, we will examine the environmental impact of a representative pyridine-based herbicide alongside common alternatives with different modes of action.
| Parameter | Pyridine-Based Herbicides (Inferred) | Phenoxy Herbicides (e.g., 2,4-D) | Glyphosate-Based Herbicides | Bio-Herbicides (e.g., Acetic Acid, Essential Oils) |
| Persistence in Soil | Moderate to High | Low to Moderate | Low to High (variable) | Very Low |
| Mobility in Soil | Moderate to High | High | Low to Moderate | Low |
| Aquatic Toxicity | Moderate to High | Moderate | Low to High (formulation dependent)[7][8] | Low to Moderate |
| Toxicity to Non-Target Plants | High | High (Broadleaf specific) | High (Broad-spectrum) | Moderate to High (Non-selective) |
| Toxicity to Pollinators | Potential for sublethal effects | Varies by specific compound | Sublethal effects on behavior and cognition reported[7] | Generally Lower Risk |
| Human Health Concerns | Potential for liver and kidney effects[3][5] | Endocrine disruption, carcinogenicity concerns | Debated carcinogenicity | Skin and eye irritation[9] |
Discussion of Alternatives:
-
Phenoxy Herbicides (e.g., 2,4-D): These are selective herbicides used to control broadleaf weeds. They generally have lower persistence in the environment compared to some other classes of herbicides. However, concerns exist regarding their potential for spray drift and impact on non-target broadleaf plants.
-
Glyphosate-Based Herbicides: As a broad-spectrum, non-selective herbicide, glyphosate is one of the most widely used herbicides globally.[7] Its environmental impact is a subject of ongoing debate, with concerns about its effects on soil microbiota and non-target organisms, as well as potential human health risks.[7][10]
-
Bio-Herbicides: These include substances derived from natural sources, such as acetic acid (vinegar), essential oils, and microbial products.[11][12] They are generally less persistent in the environment but can be more expensive and may have variable efficacy.[9][11]
Experimental Protocols for Environmental Impact Assessment
The evaluation of a herbicide's environmental impact relies on standardized and validated experimental protocols. Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) provide comprehensive guidelines for this purpose.[13][14]
Workflow for Assessing Herbicide Environmental Impact
Sources
- 1. scispace.com [scispace.com]
- 2. Health effects of herbicides and its current removal strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gov.uk [gov.uk]
- 4. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 5. PUBLIC HEALTH STATEMENT - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aloki.hu [aloki.hu]
- 8. Ecotoxicological assessment of glyphosate-based herbicides: Effects on different organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eco-Friendly Herbicides – a New Era in Home Weed Control | N.C. Cooperative Extension [henderson.ces.ncsu.edu]
- 10. beyondpesticides.org [beyondpesticides.org]
- 11. greenwayweedsolutions.com [greenwayweedsolutions.com]
- 12. Eco-Friendly Alternatives to Glyphosate [thrivelot.com]
- 13. epa.gov [epa.gov]
- 14. oecd.org [oecd.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine, a halogenated and nitrated aromatic compound. The principles and protocols outlined here are designed to ensure the safety of laboratory personnel and the protection of the environment, reflecting best practices in chemical waste management.
Understanding the Hazard Profile: A Causal Analysis
Based on data from related compounds such as 2-chloropyridine, 2-chloro-4-nitropyridine, and various chlorophenols, it is prudent to assume that 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is:
-
Harmful if swallowed, inhaled, or in contact with skin.
-
A skin and eye irritant.
-
Potentially toxic to aquatic life with long-lasting effects.
The presence of halogen (chlorine and fluorine) and nitro functional groups necessitates careful consideration of its disposal, as incomplete combustion or improper chemical treatment can lead to the formation of highly toxic byproducts.
Immediate Safety and Spill Containment Protocols
In the event of a spill or accidental release, immediate and decisive action is critical to mitigate exposure and prevent the spread of contamination.
Personal Protective Equipment (PPE):
Before handling the compound, either in its pure form or as waste, the following minimum PPE should be worn:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloved | Provides a barrier against dermal absorption. Double-gloving offers additional protection. |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. |
| Lab Coat | Flame-retardant, with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of dust or vapors. |
Spill Response:
-
Evacuate and Isolate: Immediately evacuate the area of the spill and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent dust dispersal. For liquid spills, use a chemical absorbent pad or dike to contain the spread.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealable hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Step-by-Step Disposal Procedures
The recommended method for the disposal of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is high-temperature incineration in a licensed hazardous waste facility. This method is necessary to ensure the complete destruction of the halogenated and nitrated aromatic rings, preventing the formation of persistent and toxic environmental pollutants.
1. Waste Segregation and Collection:
-
Dedicated Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).
-
Halogenated Waste: This compound must be segregated as halogenated organic waste . Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.
-
Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases to prevent potentially violent reactions.
2. Waste Container Labeling:
Proper labeling is a critical component of safe waste management. The label on the waste container must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine "
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant, and environmental hazard).
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should have secondary containment to prevent the spread of any potential leaks.
-
Keep the container away from sources of ignition and incompatible materials.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal contractor.
-
Provide the contractor with a full and accurate description of the waste, including its chemical composition and known hazards.
The Rationale Behind Incineration: A Deeper Look
Incineration is the preferred disposal method due to the high thermal stability of the aromatic rings and the presence of halogen and nitro groups. During high-temperature incineration (typically above 850°C) with sufficient oxygen, the organic molecule is broken down into simpler, less harmful compounds.
Expected Thermal Decomposition Products:
The thermal decomposition of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is expected to produce a range of hazardous gases, including:
-
Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF): From the chlorine and fluorine atoms.
-
Nitrogen Oxides (NOx): From the nitro group.
-
Carbon Monoxide (CO) and Carbon Dioxide (CO2): From the carbon backbone.
Licensed hazardous waste incinerators are equipped with sophisticated flue gas scrubbing systems that neutralize these acidic and toxic gases before they are released into the atmosphere.[1]
Regulatory Considerations: EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While a specific listing for 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine may not exist, it would likely fall under one or more of the following categories:
-
F-Listed Wastes: These are wastes from non-specific sources. If used as a solvent, it could fall under codes like F001 or F002. More broadly, as a process waste, it could be considered under F024 for chlorinated aliphatic hydrocarbons.[2]
-
D-Listed Wastes: If the waste exhibits the characteristic of toxicity, it could be assigned a D code. Given the pyridine ring, if it leaches above the regulatory limit, it could be classified as D038 (Pyridine) .[3]
It is the responsibility of the waste generator to properly characterize their waste. Consultation with your institution's Environmental Health and Safety (EHS) department is essential to ensure full compliance with federal, state, and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine.
Caption: A workflow diagram outlining the key decision points and procedures for the safe disposal of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is not merely a logistical task but a critical component of responsible chemical stewardship. By understanding the inherent hazards of this and similar molecules, implementing robust safety protocols, and adhering to established disposal procedures, researchers and drug development professionals can ensure a safe laboratory environment and minimize their environmental impact. This guide provides the foundational knowledge to achieve these essential goals, fostering a culture of safety and compliance in the scientific community.
References
-
Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste From Non-Specific Sources. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine
Executive Summary: The Hazard Profile
Do not treat this compound as a generic reagent. 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is a highly functionalized intermediate combining a halogenated pyridine ring with a nitro-substituted ether.[1] This structural motif presents a dual-threat profile:
-
Pyridine Moiety: High potential for dermal absorption and neuro/hepatotoxicity.
-
Nitro/Halogen Functionalization: Strong sensitizer and potential for severe eye damage.[2][3][4]
Critical Warning: Standard laboratory nitrile gloves often provide insufficient protection against pyridine derivatives in solution due to rapid permeation. This guide implements a "Barrier-Redundancy" protocol to mitigate this specific risk.
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
Engineering Control Check-List
-
Primary Containment: All weighing and transfer of solids must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.
-
Airflow Velocity: Verify face velocity is between 80–100 fpm (0.4–0.5 m/s).[1]
-
Static Control: Use an ionizing bar during weighing; nitro-aromatics can be static-sensitive, leading to powder dispersal.[1]
Decision Logic: Protocol Selection
Use the following logic flow to determine your required safety level.
Figure 1: Risk Assessment Logic Flow. Select Protocol A or B based on physical state and quantity.
The PPE Matrix: Specification & Logistics
This section details the exact gear required. We utilize a Double-Gloving Strategy specifically to address the pyridine permeation risk.
Table 1: Personal Protective Equipment Specifications
| Protection Zone | Item | Specification Criteria | Rationale |
| Hand (Inner) | Laminate Film Gloves | Brand ex: Silver Shield or Ansell Barrier (2.7 mil) | Critical: Pyridines can permeate nitrile in <15 mins.[1] Laminate offers >480 min breakthrough time. |
| Hand (Outer) | Nitrile Exam Gloves | 5–8 mil thickness, extended cuff | Provides dexterity and protects the inner laminate glove from tears/abrasion. |
| Respiratory | N95 or P100 | NIOSH-certified particulate respirator | For solid handling.[1] Prevents inhalation of fine dust which is a potent mucous membrane irritant. |
| Respiratory (Alt) | Half-Face w/ OV/AG | Organic Vapor/Acid Gas Cartridge | Required if heating or if the substance is in volatile solvents (e.g., DCM, THF). |
| Eye/Face | Chemical Goggles | Indirect Vent, ANSI Z87.1+ | Safety glasses are insufficient . Halogenated pyridines cause severe, potentially irreversible eye damage. |
| Body | Lab Coat + Apron | Tyvek® sleeves or chemically resistant apron | Protects forearms from dust accumulation that can absorb through sweat. |
Operational Protocol: The "Self-Validating" Workflow
This workflow is designed to force safety checks at critical transition points.[1]
Phase 1: Donning (The "Pyridine Defense" Layering)
-
Inspection: Inflate inner laminate gloves with air to check for pinholes.
-
Layer 1: Don the Laminate (Silver Shield) gloves. Note: These reduce dexterity.[1]
-
Layer 2: Don Nitrile gloves over the laminate gloves. Tape the cuff of the nitrile glove to your lab coat sleeve if working with large volumes of powder.
-
Validation: Clench fists. If you feel air escaping significantly, re-check seal.
Phase 2: Active Handling[1]
-
Weighing: Use a disposable anti-static weighing boat. Do not use metal spatulas if possible (risk of scratching/sparking); use PTFE-coated tools.[1]
-
Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the solid into the hood atmosphere.
-
Spill Management: If dry powder spills, cover with a wet paper towel (dampened with water) to prevent dust generation, then wipe up. Do not sweep dry.
Phase 3: Doffing & Decontamination[1]
-
Wipe Down: While still gloved, wipe all tools and the work surface with a solvent-dampened rag (Ethanol or Acetone).
-
Outer Glove Removal: Remove the outer nitrile gloves and dispose of them as hazardous waste immediately.
-
Inner Glove Inspection: Check the laminate gloves for any visible discoloration. If clean, they can be reused (depending on facility policy), but disposal is recommended.
-
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Emergency Response: Reaction Pathways
In the event of exposure, immediate action determines the severity of the injury.
Figure 2: Emergency Response Decision Tree. Immediate dilution is the priority for halogenated pyridine exposure.
Disposal & Environmental Compliance
This compound is likely toxic to aquatic life with long-lasting effects (H410).[1][2][3]
-
Solid Waste: Segregate into "Solid Hazardous Waste - Toxic."[1] Label clearly with full chemical name.
-
Liquid Waste: Segregate into "Halogenated Organic Solvents." Do not mix with acid waste (risk of exothermic reaction or formation of toxic byproducts).
-
Contaminated Debris: Weighing boats, paper towels, and outer gloves must be treated as hazardous waste, not trash.
References
-
National Institutes of Health (PubChem). 2,5-Difluoro-4-chloropyrimidine (Analogous Hazard Data).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Pyridine: Occupational Health Guideline. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
